2-(4H-1,2,4-triazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-7-2-5-6-3-7/h2-3H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHXOPRCBNQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512373 | |
| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110822-97-4 | |
| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-(4H-1,2,4-triazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4H-1,2,4-triazol-4-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for these analytical techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous 1,2,4-triazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (Triazole Ring) | 8.0 - 8.5 | Singlet | - |
| CH₂ (Acetic Acid) | 4.5 - 5.0 | Singlet | - |
| OH (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 168 - 175 |
| CH (Triazole Ring) | 140 - 150 |
| CH₂ (Acetic Acid) | 50 - 60 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Triazole Ring) | 3000 - 3100 | Medium |
| C-H (CH₂) | 2850 - 2950 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=N (Triazole Ring) | 1600 - 1650 | Medium |
| C-N (Triazole Ring) | 1200 - 1300 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Fragmentation |
| [M+H]⁺ | 142.0459 | Molecular Ion |
| [M-COOH]⁺ | 97.0405 | Loss of carboxylic acid group |
| [C₂H₂N₃]⁺ | 68.0249 | Fragment of the triazole ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
3.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL. The solution may be further diluted to the low µg/mL or ng/mL range before infusion.
-
Ionization: Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound.[1] The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min. A high voltage is applied to the capillary tip to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.[1]
-
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.[1]
Visualizations
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Key structural fragments of this compound.
References
"CAS number and molecular structure of 2-(4H-1,2,4-triazol-4-yl)acetic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, molecular structure, and key physicochemical properties. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates potential synthesis routes and biological activities based on closely related 1,2,4-triazole derivatives. All quantitative data is presented in structured tables, and a proposed experimental workflow for its synthesis is visualized using the DOT language.
Chemical Identity and Molecular Structure
CAS Number: 110822-97-4[1]
Molecular Formula: C₄H₅N₃O₂
Molecular Structure
The molecular structure of this compound consists of an acetic acid moiety attached to a 4H-1,2,4-triazole ring at the nitrogen atom in the 4-position.
SMILES: O=C(O)CN1C=NN=C1
InChI Key: A representation of the structure will be provided in the data table.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 110822-97-4 | [1] |
| Molecular Weight | 127.10 g/mol | [2] |
| Molecular Formula | C₄H₅N₃O₂ | |
| IUPAC Name | This compound | |
| Topological Polar Surface Area | 68 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 |
Experimental Protocols
Proposed Synthesis of this compound
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, based on general methods for the N-alkylation of triazoles and the synthesis of similar triazole-acetic acid derivatives, a plausible synthetic route can be proposed.[3][4] A common method involves the reaction of the triazole with a haloacetic acid or its ester.
Proposed Reaction:
4H-1,2,4-triazole + Bromoacetic acid → this compound + HBr
Detailed Methodology (Hypothetical):
-
Dissolution: Dissolve 4H-1,2,4-triazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate, to the solution to deprotonate the triazole ring, forming the triazolate anion.
-
Alkylation: Slowly add an equimolar amount of ethyl bromoacetate to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the N-alkylation.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification of Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-(4H-1,2,4-triazol-4-yl)acetate can be purified by column chromatography.
-
Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., ethanol).
-
Acidification and Isolation: After hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Analytical Methods
The characterization and analysis of this compound and related compounds can be performed using standard analytical techniques. High-performance liquid chromatography (HPLC) is a suitable method for the separation and quantification of triazole acetic acid.[5]
-
HPLC: A Primesep 100 column can be used with a mobile phase of water and acetonitrile with a trifluoroacetic acid buffer for analysis.[5]
-
Mass Spectrometry (MS): LC-MS can be employed for the identification and confirmation of the molecular weight of the synthesized compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the position of the acetic acid group on the triazole ring.
Biological Activity and Potential Applications
While specific biological activity data for this compound is sparse, the broader class of 1,2,4-triazole derivatives is well-known for a wide range of pharmacological activities.[6][7][8][9]
Anticancer Potential
A structurally related compound, 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid, has demonstrated anti-cancer properties.[10] Its cytotoxic effect is suggested to be due to its ability to bind to the cell membrane, disrupting ion fluxes, which can lead to increased intracellular calcium levels and activation of proteases involved in cell proliferation. It has also been shown to inhibit protein synthesis in cancer cells.[10] These findings suggest that the this compound moiety could be a valuable pharmacophore in the design of novel anticancer agents.
Actoprotective Activity
Derivatives of 2-((4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid have been investigated for their actoprotective activity, which is the ability to enhance the body's resistance to physical fatigue.[11][12] This suggests that compounds containing the triazole acetic acid scaffold may have potential applications in improving physical performance and resilience.
Other Potential Activities
The 1,2,4-triazole nucleus is a core component of numerous drugs with diverse therapeutic applications, including antifungal, antiviral, and anti-inflammatory activities.[7][9] Therefore, this compound and its derivatives represent a promising area for further investigation in drug discovery.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
References
- 1. 110822-97-4|this compound|BLD Pharm [bldpharm.com]
- 2. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Actoprotective activity of 2-(4-r-3-(thiophen-2-yl)-4h-1,2,4-triazol-3-ylthio) acetic acid | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 12. Actoprotective activity research of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Potential Therapeutic Applications of 2-(4H-1,2,4-triazol-4-yl)acetic Acid: A Technical Guide and Future Outlook
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide array of therapeutic activities. This technical guide explores the potential therapeutic applications of 2-(4H-1,2,4-triazol-4-yl)acetic acid and its derivatives. While direct biological studies on the parent compound are limited in publicly available literature, extensive research on its substituted analogues provides a strong basis for predicting its therapeutic potential. This document summarizes the significant antimicrobial, anti-inflammatory, and antitumor activities observed in derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and conceptual signaling pathways to guide future research and drug development endeavors.
Introduction
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts favorable properties for drug design, including metabolic stability, hydrogen bonding capability, and a rigid framework for substituent orientation.[1] This has led to the development of successful drugs such as the antifungal agent fluconazole and the antiviral ribavirin.[1] The incorporation of an acetic acid moiety at the N4 position of the triazole ring introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or be modified to modulate pharmacokinetic properties.
This guide focuses on the therapeutic landscape of compounds based on the this compound core. Although the parent compound itself (CAS 110822-97-4) is primarily available as a chemical building block, its derivatives have demonstrated significant promise in several therapeutic areas.[2][3][4] This document will therefore extrapolate the potential of the core structure by examining the established biological activities of its closely related analogues.
Potential Therapeutic Applications
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents. The primary mechanism for the antifungal activity of many azole compounds involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Numerous studies have reported the synthesis and evaluation of 2-((4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives against a range of bacterial and fungal strains.[5][6] These compounds often exhibit significant activity, with the nature of the substituent on the triazole ring and the thio-linked acetic acid moiety playing a crucial role in determining the spectrum and potency of antimicrobial action.
Table 1: Summary of In Vitro Antimicrobial and Antifungal Activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) |
| IIf | Not specified in abstract | Candida albicans | Not specified, but noted as highly active |
| IIg | Not specified in abstract | Candida albicans | Not specified, but noted as highly active |
| IIh | Not specified in abstract | Candida albicans | Not specified, but noted as highly active |
| IIj | Not specified in abstract | Pseudomonas aeruginosa | Not specified, but noted as moderately active |
| IIk | Not specified in abstract | Pseudomonas aeruginosa | Not specified, but noted as moderately active |
Source: Data extrapolated from qualitative descriptions in the cited literature.[5]
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A significant number of 1,2,4-triazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity.[7][8][9] The mechanism of action for many of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
Derivatives of 1,2,4-triazole-3-thiol linked to acetic acid have shown promising anti-inflammatory effects in preclinical models. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated in a carrageenan-induced paw edema assay in rats, a standard model for acute inflammation.[8]
Table 2: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives in Carrageenan-Induced Rat Paw Edema Model
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema |
| Compound 3 | 50 | 3 | 53% |
| Ibuprofen (Standard) | 50 | 3 | 46% |
| Compound 4c | 50 | 3 | 23% |
Source: Data from a study on synthesized 1,2,4-triazole derivatives.[8]
Antitumor Activity
The development of novel anticancer agents is a critical area of pharmaceutical research. The 1,2,4-triazole scaffold is present in several anticancer drugs, including the aromatase inhibitors letrozole and anastrozole.[1] Derivatives of this compound have also been explored for their antitumor potential, with some compounds demonstrating significant cytotoxic activity against various cancer cell lines.[10]
The proposed mechanisms of action for the antitumor effects of 1,2,4-triazole derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[11][12] For example, a related compound, 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid, has been shown to exhibit anti-cancer properties by interfering with ion fluxes across the cell membrane and inhibiting protein synthesis in cancer cells.[10]
Table 3: Cytotoxicity of Novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 18 | K-562 | >100 |
| 19 | K-562 | 45.42 |
| 25 | K-562 | 68.31 |
| 18 | A549 | >100 |
| 19 | A549 | 39.18 |
| 25 | A549 | 55.23 |
| 18 | PC-3 | >100 |
| 19 | PC-3 | 49.21 |
| 25 | PC-3 | 77.16 |
Source: Data from a study on the antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives.[13]
Methodologies for Key Experiments
Synthesis of 2-((4-R-3-(morpholinomethyl)-4H-1,2,4-triazol-5-yl)thio)acetic acid salts
A general synthetic route to this class of compounds involves a multi-step process.
-
Starting Material: The synthesis typically begins with 2-((4-R-3-(morpholinomethyl)-4H-1,2,4-triazol-5-yl)thio)acetic acids, where R can be various substituents such as H, CH3, C2H5, C6H5, or NH2.[14]
-
Salt Formation: The corresponding salts are then obtained by reacting the starting acid with ammonia hydroxide, sodium or potassium hydrogen carbonates, piperidine, morpholine, methylamine, monoethanolamine, or tributylamine in an alcohol or aqueous medium.[14]
General synthesis scheme for salts.
In Vitro Antimicrobial and Antifungal Activity Assay (Serial Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[5]
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid nutrient medium in sterile test tubes or microtiter plates.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. aablocks.com [aablocks.com]
- 3. 110822-97-4 | this compound - Moldb [moldb.com]
- 4. Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 5. A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crpsonline.com [crpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
"literature review of 1,2,4-triazole acetic acid compounds"
An In-depth Technical Guide to 1,2,4-Triazole Acetic Acid Compounds for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of 1,2,4-triazole acetic acid compounds, a class of heterocyclic structures that have garnered significant interest in medicinal chemistry. These compounds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties. This document details their synthesis, biological activities with quantitative data, and the experimental protocols used for their evaluation.
The synthesis of 1,2,4-triazole acetic acid derivatives typically involves a multi-step process. A common and effective route begins with the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol intermediate. This key intermediate is then subjected to S-alkylation using an α-haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate, to introduce the acetic acid moiety.
A generalized synthesis scheme is as follows:
-
Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide.
-
Cyclization to Triazole-thiol: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization, typically by refluxing with sodium hydroxide, followed by acidification to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[1]
-
S-alkylation: The triazole-thiol is then reacted with chloroacetic acid or an ester like ethyl chloroacetate in the presence of a base (e.g., anhydrous sodium acetate in glacial acetic acid) to yield the final [(1,2,4-triazol-3-yl)thio]acetic acid derivative.[2][3]
References
"mechanism of action of 1,2,4-triazole-based compounds"
An In-depth Technical Guide on the Mechanism of Action of 1,2,4-Triazole-Based Compounds
Introduction
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms.[1][2] This structure is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties, bioavailability, and its presence in a wide array of pharmacologically active compounds.[3][4][5] 1,2,4-triazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[5][6][7][8] The versatility of the triazole nucleus, which can act as an isostere for amides, esters, and carboxylic acids, allows it to form various non-covalent interactions, enhancing solubility and binding affinity to biological targets.[2] This guide provides a detailed examination of the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanisms of Action
The biological activity of 1,2,4-triazole compounds stems from their ability to interact with and inhibit various biological targets, primarily enzymes. The specific mechanism can vary significantly depending on the substitutions on the triazole core.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][9][10]
-
Mechanism: This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity and integrity.[9][11] The 1,2,4-triazole ring's nitrogen atom (at the N4 position) coordinates with the heme iron atom at the active site of the CYP51 enzyme.[9][12] This binding prevents the enzyme from converting lanosterol to ergosterol.[9] The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and cell death.[5][9] Many clinically used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, operate via this mechanism.[5][7][9]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Activity: A Multi-Targeted Approach
1,2,4-triazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple pathways involved in cancer cell growth and proliferation.[4][5][13]
-
Enzyme Inhibition:
-
Kinases: They can inhibit key cancer-related enzymes such as kinases (e.g., VEGFR-2, p38α MAPK), which are crucial for signal transduction pathways controlling cell growth and angiogenesis.[5]
-
Topoisomerases: Interference with topoisomerases disrupts DNA replication and repair in rapidly dividing cancer cells.[4]
-
Aromatase: Drugs like letrozole and anastrozole are aromatase inhibitors, blocking estrogen synthesis and are used in hormone-dependent breast cancer therapy.[5]
-
STAT3: Certain derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) enzyme, a key factor in tumor cell survival and proliferation.[14]
-
-
Apoptosis and Autophagy Modulation: These compounds can induce programmed cell death (apoptosis) and modulate autophagic pathways within cancer cells.[4]
-
DNA Interaction: Some derivatives may act as DNA intercalators or groove binders, directly interfering with DNA processes.[5]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
General Enzyme Inhibition
Beyond dedicated antifungal and anticancer roles, 1,2,4-triazoles inhibit a variety of other enzymes, indicating their potential for treating a wider range of diseases.[3][15]
-
Cholinesterase Inhibition: Derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][16] These enzymes hydrolyze the neurotransmitter acetylcholine; their inhibition is a key strategy in managing Alzheimer's disease.[3][6]
-
α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes mellitus.[6]
-
Other Enzymes: Inhibition has also been reported for urease, lipoxygenase (LOX), and alkaline phosphatase, suggesting roles in treating ulcers, inflammation, and bone-related diseases.[3][6]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by 1,2,4-triazoles.
Quantitative Data on Biological Activity
The efficacy of 1,2,4-triazole derivatives is quantified using metrics like Minimum Inhibitory Concentration (MIC) for antimicrobial/antifungal activity and half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for enzyme inhibition and anticancer activity.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Derivative 8d | Physalospora piricola | EC₅₀ | 10.808 | [17] |
| Derivative 8k | Physalospora piricola | EC₅₀ | 10.126 | [17] |
| Mefentrifluconazole (Control) | Physalospora piricola | EC₅₀ | >50 | [17] |
| Fused Triazole 39c | E. coli | MIC | 3.125 | [5] |
| Fused Triazole 39h | P. aeruginosa | MIC | 3.125 |[5] |
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Derivative 12d | MCF7 (Breast Cancer) | IC₅₀ | 1.5 | [14] |
| Hydrazone 58a | PC-3 (Prostate Cancer) | IC₅₀ | 26.0 | [5] |
| Arylidene 81c | HCT-116 (Colon Cancer) | IC₅₀ | 4.83 | [5] |
| Schiff Base [II] | MCF-7 (Breast Cancer) | IC₅₀ | 206.1 (µg/mL) |[18] |
Table 3: Enzyme Inhibition by Selected 1,2,4-Triazole Derivatives
| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Derivative 12d | AChE | IC₅₀ | 0.73 ± 0.54 | [16] |
| Derivative 12m | BChE | IC₅₀ | 0.038 ± 0.50 | [16] |
| Derivative 12d | α-Glucosidase | IC₅₀ | 36.74 ± 1.24 | [16] |
| Derivative 12m | Urease | IC₅₀ | 19.35 ± 1.28 | [16] |
| Acarbose (Control) | α-Glucosidase | IC₅₀ | 375.82 ± 1.76 | [6] |
| Arylidene 81c | COX-2 | IC₅₀ | 0.40 |[5] |
Experimental Protocols
The evaluation of 1,2,4-triazole compounds involves standardized in-vitro assays to determine their biological activity.
Protocol 1: In-Vitro Antifungal Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.
-
Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[7]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This spectrophotometric method is commonly used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare a phosphate buffer, a solution of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the 1,2,4-triazole test compound, and the AChE enzyme solution.
-
Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate and DTNB to each well.
-
Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.[3] The rate of color change is proportional to the enzyme activity.
-
Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined from the dose-response curve.
Caption: General experimental workflow for screening 1,2,4-triazole compounds.
Protocol 3: Molecular Docking Study
Molecular docking is a computational technique used to predict the binding mode and affinity of a compound to a target protein.
-
Target Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., CYP51) from a protein database. Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.[17]
-
Ligand Preparation: Generate the 3D structure of the 1,2,4-triazole derivative and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Use docking software to place the ligand into the defined binding site of the protein in multiple possible orientations and conformations.
-
Scoring and Analysis: The software calculates a binding score (e.g., binding energy) for each pose. The pose with the best score is analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site residues.[5][17]
Conclusion
1,2,4-triazole-based compounds represent a remarkably versatile class of molecules with a wide range of therapeutic applications. Their primary mechanisms of action are rooted in the targeted inhibition of key enzymes essential for the survival and proliferation of pathogens and cancer cells. The well-established inhibition of fungal CYP51, coupled with the growing understanding of their multi-targeted approach in cancer and their potential in neurodegenerative diseases and diabetes, underscores the continued importance of the 1,2,4-triazole scaffold in modern drug discovery. Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, thereby developing next-generation therapeutics with improved efficacy and reduced side effects.[4][19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. chemconsai.com [chemconsai.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemmethod.com [chemmethod.com]
- 19. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 2-(4H-1,2,4-triazol-4-yl)acetic Acid Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro screening of 2-(4H-1,2,4-triazol-4-yl)acetic acid derivatives, targeting researchers, scientists, and drug development professionals. The document details the biological activities of these compounds, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes key experimental workflows and signaling pathways.
Biological Activities and Data Presentation
Derivatives of this compound have demonstrated a wide range of biological activities in in vitro studies. These activities primarily include anticancer, antifungal, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various screening assays.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of a biological process, are presented below.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8a | Various Cancer Cell Lines | Varies | [1] |
| 8b | Various Cancer Cell Lines | Varies | [1] |
| 8c | Various Cancer Cell Lines | Varies | [1] |
| 8d | Various Cancer Cell Lines | Varies | [1] |
| 10b | Various Cancer Cell Lines | Varies | [1] |
| 10e | Various Cancer Cell Lines | Varies | [1] |
| 10g | Various Cancer Cell Lines | Varies | [1] |
| 12c | Cancer Cell Line | 0.55 | [2] |
| 12g | Cancer Cell Line | 0.62 | [2] |
| BCTA | A549, NCI-H460, NCI-H23 | 1.09, 2.01, 3.28 | [3] |
| 6cf | MCF-7, 4T1 | 5.71, 8.71 | [4] |
| 6af | MCF-7 | 2.61 | [4] |
| Hydrazone 4 | Various Cancer Cell Lines | 2-17 | [5] |
| Hydrazone 14 | Various Cancer Cell Lines | 2-17 | [5] |
| Hydrazone 18 | Various Cancer Cell Lines | 2-17 | [5] |
| 3b | Cancer Cell Lines | 1.37 (Mean GI50) | [6] |
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of these derivatives are typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3a-d | Gram-positive & Gram-negative bacteria, Fungi | 64-512 | [7] |
| 4a-d | Gram-positive & Gram-negative bacteria, Fungi | 16-256 | [7] |
| 5a-d | Gram-positive & Gram-negative bacteria, Fungi | 8-256 | [7] |
| 6a-d | Gram-positive bacteria, Gram-negative bacteria, Fungi | 4-128, 2-64 | [7] |
| 7a-d | Gram-positive bacteria, Gram-negative bacteria, Fungi | 4-128, 2-64 | [7] |
| 4 | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 | [8] |
| New 1H-1,2,4-triazolyl derivatives | P. fluorescens, X. campestris | Varies | [9] |
Enzyme Inhibition Activity
Several 1,2,4-triazole derivatives have been identified as potent enzyme inhibitors. The IC50 values for the inhibition of various enzymes are listed below.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [10][11][12] |
| 12m | Acetylcholinesterase (AChE) | 0.017 ± 0.53 | [10][11][12] |
| 12d | α-Glucosidase | 36.74 ± 1.24 | [10][11][12] |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [10][11][12] |
| 12d | Urease | 19.35 ± 1.28 | [10][11][12] |
| 4i | α-Glucosidase | 95.91 ± 0.22 | [13] |
| 4j | α-Glucosidase | 88.24 ± 0.22 | [13] |
| 4k | α-Glucosidase | 66.47 ± 0.26 | [13] |
| 4o | α-Glucosidase | 94.21 ± 0.15 | [13] |
| 4a | Urease | 50.3 ± 0.21 | [13] |
| 4b | Urease | 42.41 ± 0.923 | [13] |
| 4c | Urease | 47.04 ± 0.58 | [13] |
| 4f | Urease | 40.03 ± 1.305 | [13] |
| 4k | Urease | 32.26 ± 1.070 | [13] |
| 8c | EGFR | 3.6 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro screening assays mentioned in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[14]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 100, and 1000 µM) and incubate for 48-72 hours.[14][15] Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Materials:
-
96-well microtiter plates[16]
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[17]
-
Sterile saline
-
McFarland turbidity standards[17]
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[17] Dilute the standardized inoculum in the broth medium to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.[17] Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][20] This can be assessed visually or by measuring the optical density using a microplate reader.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for an enzyme inhibition assay, which can be adapted for specific enzymes.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Test compounds (inhibitors)
-
Buffer solution to maintain optimal pH for the enzyme
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Assay Reaction: In a 96-well plate or cuvette, combine the buffer, a specific concentration of the enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the mixture.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a key signaling pathway relevant to the in vitro screening of this compound derivatives.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,2,4-Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents. Its unique structural features, including its metabolic stability and ability to participate in hydrogen bonding as both an acceptor and a donor, make it a highly attractive moiety for drug design.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2,4-triazole analogs, focusing on their antifungal, anticancer, antimicrobial, and antitubercular activities. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.
Antifungal Activity: Targeting Fungal Cell Integrity
1,2,4-triazole derivatives are renowned for their potent antifungal properties, with several compounds in this class, such as fluconazole and itraconazole, being mainstays in clinical practice.[2] The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
Structure-Activity Relationship Insights
The antifungal potency of 1,2,4-triazole analogs is significantly influenced by the nature and position of substituents on the core scaffold. Key SAR observations include:
-
The Triazole Moiety: The 1,2,4-triazole ring itself is crucial for activity, with the N4 atom coordinating to the heme iron of the CYP51 enzyme.
-
Side Chains: The presence of specific side chains is critical for binding affinity and selectivity. For instance, in fluconazole analogs, a 2,4-difluorophenyl group and a tertiary alcohol are key pharmacophoric features.[4]
-
Lipophilicity: Appropriate lipophilicity is required for the compound to penetrate the fungal cell membrane. Modifications that alter the lipophilic character of the molecule can have a profound impact on its antifungal activity.
-
Steric Factors: The size and shape of the substituents can influence how the molecule fits into the active site of the target enzyme.
Quantitative SAR Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various fungal pathogens.
| Compound | Substituent(s) | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 8d | Amino acid fragment | Physalospora piricola | 10.808 (EC50) | [3] |
| 8k | Amino acid fragment | Physalospora piricola | 10.126 (EC50) | [3] |
| 19g | Piperdine-oxadiazole side group | Candida albicans | 0.031 | [5] |
| 20b | Piperdine-oxadiazole side group | Candida albicans | 0.016 | [5] |
| Analogs with -NO2 and -CF3 at 7-position | 1,2,3-benzotriazine-4-one fusion | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [5] |
| 7a (R1=Br, R2=H) | 4-(substituted-1H-indol-3-ylmethyl)-piperazinyl side chain | Various fungal strains | 0.0313 - 1 | [6] |
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents, demonstrating activity against a range of cancer cell lines.[1][7] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, modulation of tubulin polymerization, and inhibition of enzymes like aromatase.[1]
Structure-Activity Relationship Insights
Key SAR findings for the anticancer activity of 1,2,4-triazole analogs include:
-
Substitution Pattern: The substitution pattern on the triazole ring and its appended functionalities is critical for cytotoxicity. For example, the presence of specific aryl groups can significantly enhance anticancer activity.
-
Enzyme Inhibition: Modifications that enhance the binding affinity to specific cancer-related enzymes, such as EGFR, BRAF, and tubulin, are a key focus of SAR studies.[8]
-
Hybrid Molecules: The fusion of the 1,2,4-triazole ring with other pharmacologically active moieties, such as quinazolines or acridines, has led to the development of potent hybrid anticancer agents.[2][9]
Quantitative SAR Data: Anticancer Activity
The following table presents the in vitro anticancer activity of selected 1,2,4-triazole derivatives.
| Compound | Substituent(s) | Cancer Cell Line | Activity (IC50) | Reference |
| T2 | Varied substitutions | HCT116 | 3.84 µM | [10] |
| T7 | Varied substitutions | HCT116 | 3.25 µM | [10] |
| 8c | Varied substitutions | Not specified | EGFR Inhibition: 3.6 µM | [8] |
| 24, 25 | 3,6-dialkyl-[2][3][11]triazolo-[3,4-b][2][3][12]-thiadiazole | SKOV3, MCF-7 | 13.67 - 18.62 µM | [2] |
| 103e | 3,5-diaryl-1,2,4-triazole | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 5–100 nM | [6] |
| 103h | 3,5-diaryl-1,2,4-triazole | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 3–20 nM | [6] |
Antimicrobial and Antitubercular Activities
Beyond their antifungal and anticancer properties, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial and antitubercular agents.[13][14]
Structure-Activity Relationship Insights
-
Antibacterial Activity: The presence of specific moieties, such as a 4-hydroxy-3-methoxyphenyl group at the N-4 position and a nitro group on a phenyl ring at the C-3 position, has been shown to be crucial for antibacterial activity.[13] Fusing the triazole ring with other heterocyclic systems like thiadiazines has also yielded potent antibacterial compounds.[6]
-
Antitubercular Activity: A key target for antitubercular 1,2,4-triazoles is the mycobacterial membrane protein large 3 (MmpL3), which is involved in mycolic acid biosynthesis.[14] SAR studies have focused on designing molecules that effectively inhibit this protein, leading to compounds with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[14]
Quantitative SAR Data: Antimicrobial and Antitubercular Activity
The following table summarizes the in vitro activity of selected 1,2,4-triazole derivatives.
| Compound | Substituent(s) | Bacterial/Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 36, 37 | Varied substitutions | Various bacterial species | 200 | [2] |
| 39c | Fused with thiadiazine | E. coli | 3.125 | [6] |
| 39h | Fused with thiadiazine | P. aeruginosa | 3.125 | [6] |
| 21 | Varied substitutions | M. tuberculosis H37Rv | 0.03–0.13 | [14] |
| 28 | Varied substitutions | M. tuberculosis H37Rv | 0.03–0.13 | [14] |
| 21 | Varied substitutions | MDR and XDR tuberculosis | 0.06–1.0 | [14] |
| 28 | Varied substitutions | MDR and XDR tuberculosis | 0.06–1.0 | [14] |
Experimental Protocols
General Synthesis of 1,2,4-Triazole Derivatives
A common method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors.[15]
Example Protocol:
-
Synthesis of Thiosemicarbazide: A mixture of a carboxylic acid hydrazide and an appropriate isothiocyanate is refluxed in ethanol for several hours. The resulting thiosemicarbazide is then filtered, dried, and purified.
-
Cyclization to 1,2,4-Triazole-3-thione: The synthesized thiosemicarbazide is dissolved in an alkaline solution (e.g., NaOH) and refluxed for several hours. The reaction mixture is then cooled, and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione derivative. The product is collected by filtration, washed with water, and recrystallized.[15]
-
Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific concentration.
-
Preparation of Test Compounds: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium. The fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway Inhibition by 1,2,4-Triazole Analogs
Certain 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,2,4-triazole analogs.
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 1,2,4-triazole analogs in a drug discovery program.
Caption: A typical workflow for SAR studies of 1,2,4-triazole analogs.
Conclusion
The 1,2,4-triazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the well-established synthetic routes, make it an attractive platform for medicinal chemists. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective 1,2,4-triazole-based drugs. This guide provides a comprehensive overview of the current state of knowledge, offering valuable insights and practical protocols to aid researchers in their quest for novel therapeutics.
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 4. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Detailed Application Note for Researchers
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a valuable building block for researchers in drug development and medicinal chemistry. The synthesis is achieved through the construction of the 1,2,4-triazole ring, ensuring regioselective placement of the acetic acid moiety at the N4 position.
Synthetic Strategy
Direct N-alkylation of 1,2,4-triazole with haloacetic acids or their esters often results in a mixture of N1 and N4 substituted isomers, with the N1 isomer typically being the major product. To overcome this lack of regioselectivity, the presented protocol focuses on building the triazole ring with the carboxymethyl group already incorporated at the desired nitrogen atom. This is achieved through the cyclization of a specifically substituted thiosemicarbazide.
Experimental Protocol
The synthesis is a two-step process, beginning with the formation of a key thiosemicarbazide intermediate, followed by its cyclization to form the target 4H-1,2,4-triazole derivative.
Step 1: Synthesis of 1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide
This step involves the reaction of ethyl hydrazinoacetate hydrochloride with formyl isothiocyanate.
Materials and Reagents:
-
Ethyl hydrazinoacetate hydrochloride
-
Potassium thiocyanate
-
Formic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate in water.
-
Add formic acid to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add a solution of ethyl hydrazinoacetate hydrochloride in ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1-(ethoxycarbonylmethyl)-4-formylthiosemicarbazide.
Step 2: Synthesis of 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid
This step involves the base-catalyzed cyclization of the thiosemicarbazide intermediate.
Materials and Reagents:
-
1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide
-
Sodium hydroxide or Potassium hydroxide
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve 1-(ethoxycarbonylmethyl)-4-formylthiosemicarbazide in an aqueous solution of sodium hydroxide (or potassium hydroxide).
-
Heat the mixture to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.
-
Filter the precipitated solid, wash thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid.
Step 3 (Optional): Desulfurization to this compound
The thiol group at the 3-position can be removed if the unsubstituted triazole is the final target.
Materials and Reagents:
-
2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid
-
Raney Nickel or other desulfurizing agents (e.g., nitric acid, hydrogen peroxide)
-
Ethanol or Water
Procedure:
-
Suspend 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid in ethanol or water.
-
Add a slurry of activated Raney Nickel to the suspension.
-
Stir the mixture at room temperature or with gentle heating. The reaction is often accompanied by the evolution of gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization to obtain this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Yields and reaction times are indicative and may vary based on reaction scale and specific conditions.
| Step | Product | Starting Materials | Solvent | Base/Catalyst | Temp. | Time (h) | Yield (%) |
| 1 | 1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide | Ethyl hydrazinoacetate HCl, KSCN, Formic acid | Ethanol/Water | - | Reflux | 4-6 | 75-85 |
| 2 | 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid | 1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide | Water | NaOH or KOH | Reflux | 2-4 | 80-90 |
| 3 | This compound | 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid | Ethanol/Water | Raney Nickel | RT-50°C | 2-6 | 60-70 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a key intermediate for further chemical exploration and drug discovery efforts. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.
Application Notes and Protocols for the Derivatization of 2-(4H-1,2,4-triazol-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4H-1,2,4-triazol-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The carboxylic acid functional group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. This derivatization is a key strategy in lead optimization, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's interaction with biological targets.
These application notes provide detailed protocols for the common derivatization of this compound, focusing on esterification and amidation reactions. These procedures are foundational for structure-activity relationship (SAR) studies and the development of novel drug candidates.
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohols (e.g., methanol, ethanol)
-
Primary and secondary amines
-
Coupling agents (e.g., DCC, EDC, HATU)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Silica gel for column chromatography
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the synthesis of ester derivatives of this compound via acid-catalyzed esterification.
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
-
Ester Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Amidation of this compound
This protocol outlines the synthesis of amide derivatives using a peptide coupling agent.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a coupling agent, such as HATU (1.2 eq), and a base, such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Data Presentation
Quantitative data from the synthesis of various derivatives should be summarized for clear comparison.
| Derivative | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Ester 1 | -CH₃ | 85 | 110-112 | Provide key signals |
| Ester 2 | -CH₂CH₃ | 82 | 98-100 | Provide key signals |
| Amide 1 | -NHCH₂Ph | 78 | 155-157 | Provide key signals |
| Amide 2 | -N(CH₃)₂ | 75 | 130-132 | Provide key signals |
Note: The data presented in this table is hypothetical and should be replaced with actual experimental results.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical relationship in a structure-activity relationship (SAR) study.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of fungi to triazole antifungal agents. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.
Introduction
Triazoles are a critical class of antifungal agents that function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2] The rise of antifungal resistance necessitates standardized and reliable methods for susceptibility testing to guide clinical therapy and support the development of new antifungal drugs.[2] The two most common methods for antifungal susceptibility testing (AFST) are broth microdilution and disk diffusion.[3][4][5]
Key Methodologies
Broth Microdilution Method
The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7] This method involves challenging a standardized fungal inoculum with serial dilutions of the triazole compound in a liquid growth medium.
Experimental Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve pure triazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]
-
Prepare a series of twofold dilutions of the antifungal agent in the test medium (e.g., RPMI 1640). The final concentrations should typically range from 0.007 to 128 µg/ml, depending on the specific triazole being tested.[9]
-
-
Inoculum Preparation:
-
For yeasts, culture the isolate on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) for 18-48 hours at 34-37°C.[10]
-
Prepare a suspension of fungal colonies in sterile distilled water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to an inoculum concentration of approximately 1 x 10⁶ to 5 x 10⁶ cells/ml.[5]
-
For molds, grow the isolate on potato dextrose agar for 7 days. Prepare a conidial suspension and adjust the concentration spectrophotometrically to 0.4 x 10⁴ to 5 x 10⁴ conidia/ml.[5][7]
-
Dilute the final suspension in the test medium.
-
-
Microdilution Plate Inoculation:
-
Dispense the prepared antifungal dilutions into 96-well microtiter plates.
-
Add the standardized fungal inoculum to each well.[9]
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
-
Incubation:
-
Endpoint Determination (MIC Reading):
Disk Diffusion Method
The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution, particularly for routine testing.[3][4] It involves placing paper disks impregnated with a specific concentration of a triazole agent onto an agar plate inoculated with the test fungus.
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a fungal inoculum suspension as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.[14]
-
-
Plate Inoculation:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene blue for yeast testing.[5] For molds, Mueller-Hinton agar can also be used.[3][4]
-
Inoculate the entire surface of the agar plate evenly with the fungal suspension using a sterile cotton swab.[14]
-
Allow the plate to dry for 10-15 minutes.[14]
-
-
Application of Antifungal Disks:
-
Aseptically place the triazole-impregnated disks onto the inoculated agar surface.[14]
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 16-24 hours for zygomycetes and 24-72 hours for other fungal species.[15]
-
-
Measurement of Inhibition Zones:
Data Presentation
Table 1: Tentative Zone Diameter Breakpoints (in mm) for Triazoles by Disk Diffusion
| Antifungal Agent | Susceptible | Intermediate | Resistant |
| Triazoles (general) | ≥17 | 14 to 16 | ≤13 |
Data based on a multicenter evaluation for filamentous fungi.[15]
Table 2: Quality Control (QC) MIC Ranges for Reference Strains
| QC Strain | Antifungal Agent | MIC Range (µg/ml) |
| Paecilomyces variotii ATCC MYA-3630 | Amphotericin B | 1 to 4 |
| Itraconazole | 0.06 to 0.5 | |
| Posaconazole | 0.03 to 0.25 | |
| Voriconazole | 0.015 to 0.12 | |
| Candida parapsilosis ATCC 22019 | Included in each test run for quality control. | |
| Candida krusei ATCC 6258 | Included in each test run for quality control. | |
| Aspergillus flavus ATCC 204304 | Used as a control in susceptibility testing. |
This table presents a selection of QC strains and their expected MIC ranges for various antifungal agents, including triazoles, as established by CLSI guidelines.[7][16][17] The use of QC strains is crucial for monitoring the performance and accuracy of susceptibility testing.[6][18][19]
Visualization of Experimental Workflow
Caption: Workflow for triazole antifungal susceptibility testing.
Mechanisms of Triazole Resistance
Understanding the mechanisms of triazole resistance is crucial for interpreting susceptibility test results and for the development of new antifungal agents. The primary mechanism of action for triazoles is the inhibition of Erg11 (in yeasts) or Cyp51 (in molds), enzymes involved in ergosterol biosynthesis.[1][2] Resistance can emerge through several mechanisms:
-
Target Site Mutations: Alterations in the ERG11 or cyp51A genes can reduce the binding affinity of triazoles to the target enzyme.[1][2]
-
Overexpression of the Target Enzyme: Increased production of Erg11 or Cyp51 can overcome the inhibitory effects of the triazole.
-
Efflux Pump Overexpression: Fungi can actively transport triazoles out of the cell through the overexpression of efflux pumps, preventing the drug from reaching its target.[2]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes involved in ergosterol biosynthesis, such as hmg1, can also contribute to triazole resistance.[2][20]
The selection for resistance can occur both within a patient during therapy and in the environment.[1]
Caption: Mechanism of triazole action and resistance.
References
- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 3. Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Screening for triazole resistance in clinically significant Aspergillus species; report from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bsac.org.uk [bsac.org.uk]
- 19. gcsmc.org [gcsmc.org]
- 20. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability of 2-(4H-1,2,4-triazol-4-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro cytotoxic effects of 2-(4H-1,2,4-triazol-4-yl)acetic acid derivatives on various cancer cell lines. The primary method described is the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability.
Introduction
1,2,4-triazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4][5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inhibiting critical cancer-related enzymes (e.g., kinases, topoisomerases), interfering with DNA, and inducing apoptosis.[3][5] Accurate and reproducible assessment of the cytotoxic potential of novel this compound derivatives is a critical step in the drug discovery and development pipeline.[6][7][8]
The MTT assay is a robust and sensitive method for screening the effects of these compounds on cell proliferation and viability.[2][9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[11]
Experimental Workflow
The overall experimental workflow for the cell viability assay is depicted below.
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Protocols
1. Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung), HT-29 (colon)).[9][10][12]
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound derivatives: Stock solutions prepared in sterile Dimethyl Sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile Phosphate Buffered Saline (PBS).[13][11]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette and sterile tips.
-
Microplate reader.
2. Cell Culture and Seeding
-
Culture the selected cancer cell lines in their appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during their exponential growth phase. For adherent cells, use Trypsin-EDTA to detach them.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Compound Treatment
-
Prepare serial dilutions of the this compound derivatives from the DMSO stock solution in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the triazole derivatives to the respective wells.
-
Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay Protocol
-
Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the derivative using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using non-linear regression analysis.
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table to facilitate comparison of the cytotoxic activity of different this compound derivatives across various cell lines.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines.
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HT-29 (Colon) |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.6 |
| Derivative 2 | 8.7 ± 0.9 | 12.4 ± 1.3 | 9.8 ± 1.1 | 14.3 ± 1.7 |
| Derivative 3 | 32.1 ± 3.5 | 45.8 ± 4.2 | 38.6 ± 3.9 | 50.2 ± 5.1 |
| Positive Control | ||||
| (e.g., Doxorubicin) | 0.5 ± 0.06 | 0.8 ± 0.09 | 0.6 ± 0.07 | 1.1 ± 0.12 |
Values are presented as the mean IC50 ± Standard Deviation (SD) from at least three independent experiments.
Signaling Pathway Considerations
While the MTT assay provides a measure of overall cell viability, it is important to consider the potential underlying mechanisms of action of the this compound derivatives. These compounds may induce cell death through various signaling pathways. Further investigation into these pathways can provide a more comprehensive understanding of their anticancer potential.
Caption: Potential mechanisms of action for triazole derivatives.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols: Utilizing 2-((4-Amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic Acid as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid scaffold in drug design. This scaffold has emerged as a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
I. Introduction to the 2-((4-Amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic Acid Scaffold
The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. The incorporation of an acetic acid moiety via a thioether linkage at the 3-position, along with an amino group at the 4-position and a variable substituent at the 5-position, provides a flexible scaffold for chemical modification and optimization of pharmacological activity. This scaffold has demonstrated significant potential as a basis for the design of potent anticancer and antimicrobial agents.
II. Key Applications in Drug Design
Derivatives of the 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid scaffold have shown promising cytotoxic activity against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Targeted Enzyme Inhibition: Certain derivatives have been found to be potent inhibitors of enzymes such as BRAF and EGFR, which are crucial components of signaling pathways that drive tumor growth.[1]
-
Tubulin Polymerization Inhibition: Some compounds based on this scaffold have been observed to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[1]
The scaffold is also a promising foundation for the development of new antimicrobial agents to combat drug-resistant pathogens.
-
Antibacterial Activity: Schiff bases and other derivatives have demonstrated good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2]
-
Antifungal Activity: The 1,2,4-triazole core is a well-known feature of many antifungal drugs, and derivatives of this scaffold have also shown potential in inhibiting the growth of pathogenic fungi.[3]
III. Data Presentation: Biological Activity
The following tables summarize the quantitative biological data for representative derivatives of the 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid scaffold.
Table 1: In Vitro Anticancer Activity (IC50 in µM) [1][4]
| Compound ID | Substituent at C5 | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | EGFR Inhibition (IC50 in µM) |
| 8c | Aryl group | - | - | - | 3.6 |
| 6b | Aryl group | - | - | - | - |
Note: Specific IC50 values for the cell lines for compound 8c were not provided in the source material, but it was highlighted as a potent inhibitor. Compound 6b was evaluated in an in vivo model and showed a significant increase in lifespan.[4]
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) [2][3]
| Compound ID | R Group on Schiff Base | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Candida albicans |
| 4a | Cinnamaldehyde | Moderate | Moderate | Moderate | - |
| 4b | Vanillin | Good | Moderate | Good | - |
| 4c | p-Chlorobenzaldehyde | Good | Good | Good | - |
| Generic Schiff Bases | Various aromatic aldehydes | Good to Moderate | Good to Moderate | Good to Moderate | Good to Moderate |
Note: "Good" and "Moderate" are qualitative descriptors from the source material; specific MIC values were not consistently provided across all tested derivatives.[2][3]
IV. Experimental Protocols
The synthesis of this scaffold and its derivatives typically follows a multi-step pathway.
Protocol 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (Intermediate C) [3]
-
To a solution of potassium hydroxide in absolute ethanol, add the appropriate aryl acid hydrazide.
-
Add carbon disulfide dropwise while cooling the mixture in an ice bath.
-
Stir the mixture at room temperature for 12-16 hours.
-
Dilute the reaction mixture with dry ether and filter the precipitated potassium dithiocarbazinate salt.
-
Reflux the potassium salt with an excess of hydrazine hydrate for several hours until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Schiff Base Derivatives (Product G) [2]
-
Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired aromatic aldehyde and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize from an appropriate solvent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Protocol 3: MTT Assay for Cytotoxicity [5][7]
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
The broth dilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]
Protocol 4: Broth Dilution for MIC Determination [8]
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or longer for fungi.
-
After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives is often linked to the modulation of key signaling pathways involved in cell growth and proliferation.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Screening of Some Newly Synthesized Triazoles - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Method for Purity Analysis of Triazole Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole acetic acid is a key chemical intermediate and a potential metabolite of various triazole-based fungicides and pharmaceuticals.[1][] Accurate determination of its purity is crucial for quality control and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of triazole acetic acid and the separation of its potential impurities, such as 1,2,4-triazole.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate triazole acetic acid from its related substances. The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. The concentration of triazole acetic acid is determined by comparing its peak area to that of a reference standard.
Experimental Protocols
1. Materials and Reagents
-
Triazole Acetic Acid Reference Standard (≥99.5% purity)
-
1,2,4-Triazole (potential impurity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Trifluoroacetic acid (TFA) or Phosphoric acid (H₃PO₄)
-
Methanol (HPLC grade)
2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. Variations may be necessary based on the specific instrument and column used.
| Parameter | Recommended Condition | Alternative Condition 1 | Alternative Condition 2 |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm)[3][4] | C18 BDS (4.6 x 100 mm)[5] | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm)[6] |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA | A: 0.05 M Ammonium Acetate (pH 6 with H₃PO₄)B: Acetonitrile | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[6] |
| Gradient/Isocratic | Isocratic: 80% A / 20% B[4] | Isocratic: 30% A / 70% B[5] | Gradient |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] | 0.6 mL/min[6] |
| Column Temperature | 30 °C[6] | Ambient | 30 °C[6] |
| Detection Wavelength | 200 nm[4] | 254 nm[5] | 248 nm[6] |
| Injection Volume | 5 µL[6] | 10 µL | 5 µL[6] |
4. Preparation of Solutions
-
Standard Solution: Accurately weigh about 25 mg of Triazole Acetic Acid Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or the mobile phase. This yields a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Stock Solution: To check for specificity, a stock solution of 1,2,4-triazole can be prepared similarly.
5. Method Validation
The analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range is 50% to 150% of the target concentration.[5]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Representative Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity (1,2,4-Triazole) | tR1 | A1 | %A1 |
| Triazole Acetic Acid | tR2 | A2 | %A2 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The described HPLC method is suitable for the purity analysis of triazole acetic acid. The method is simple, and the use of a standard C18 or a mixed-mode column like Primesep 100 provides good separation from potential impurities.[3][4] The isocratic mobile phase allows for a straightforward and robust analysis.[4] Method validation should be performed to ensure the reliability of the results for its intended purpose. The use of trifluoroacetic acid (TFA) in the mobile phase can help to improve peak shape and resolution.[7]
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. 1,2,4-Triazole | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 2-(4H-1,2,4-triazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the crystallization of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established crystallization principles for triazole derivatives and aim to provide a robust starting point for achieving high purity and desirable crystal morphology.
Introduction
Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The purity, crystal size, and morphology of this compound can significantly impact downstream processing, formulation, and ultimately, the efficacy and safety of the final drug product. The protocols outlined below describe common crystallization techniques, including cooling crystallization, solvent evaporation, and anti-solvent addition, which can be adapted and optimized for specific purity and yield requirements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the selection of an appropriate crystallization solvent and method.
| Property | Value |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 143.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not explicitly available in search results; typically, triazole derivatives have a wide range of melting points. |
| Solubility | General solubility patterns for similar triazole compounds suggest solubility in polar solvents like water, alcohols (ethanol, methanol, isopropanol), and DMF, with lower solubility in non-polar organic solvents.[1][2][3] |
Crystallization Protocols
The following protocols provide detailed methodologies for the crystallization of this compound. Optimization of solvent ratios, temperature, and cooling rates may be necessary to achieve desired results.
Protocol 1: Cooling Crystallization from an Aqueous Ethanol Solution
This is a standard method for many organic compounds and is a good starting point for optimization. The use of a co-solvent system like ethanol/water can help to achieve a desirable solubility profile for crystallization.[4]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Crystallization dish or beaker
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring. The temperature should be maintained near the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Water: To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For improved yield, the solution can be further cooled in an ice bath or refrigerator (0-4 °C) for several hours.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a temperature appropriate to avoid degradation (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Slow Evaporation from an Ethanolic Solution
This method is suitable for obtaining high-quality, well-formed crystals and is particularly useful for small-scale crystallizations.[1]
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Crystallization dish or vial
-
Parchment paper or a similar porous cover
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of ethanol at room temperature. Gentle warming can be applied if necessary to achieve complete dissolution.
-
Filtration (Optional): If the solution is not clear, filter it to remove any particulate matter.
-
Evaporation: Transfer the clear solution to a crystallization dish or vial. Cover the opening with parchment paper or a similar material with small perforations to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a location with minimal vibrations and a stable temperature. Crystals will form as the solvent slowly evaporates.
-
Isolation and Drying: Once a suitable amount of crystals has formed, isolate them by filtration and dry as described in Protocol 1.
Protocol 3: Anti-Solvent Crystallization
In this technique, a solvent in which the compound is insoluble (an anti-solvent) is added to a solution of the compound, causing it to precipitate.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A suitable anti-solvent (e.g., Water or Isopropanol)[2]
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMF) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., water) dropwise. Continue addition until precipitation is observed.
-
Crystallization and Digestion: After the initial precipitation, continue to stir the mixture for a period (e.g., 1-2 hours) at room temperature to allow for crystal growth and maturation.
-
Isolation and Drying: Isolate the crystals by filtration, wash with the anti-solvent, and dry as described in Protocol 1.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: General workflow for the crystallization of this compound.
Troubleshooting and Optimization
The table below provides potential issues that may be encountered during crystallization and suggests corresponding solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solution is too dilute.- Cooling is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Allow for slower cooling.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Oiling out | - Compound is not pure enough.- Solvent system is not optimal.- Cooling is too fast. | - Perform a pre-purification step (e.g., column chromatography).- Adjust the solvent polarity; try a different solvent or co-solvent ratio.- Ensure slow cooling. |
| Poor yield | - Compound is too soluble in the mother liquor.- Insufficient cooling time. | - Cool the solution for a longer period or to a lower temperature.- Add an anti-solvent to decrease solubility.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Small or needle-like crystals | - Rapid crystallization. | - Slow down the crystallization process by slower cooling or slower evaporation. |
References
- 1. mdpi.com [mdpi.com]
- 2. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Testing 1,2,4-Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo evaluation of 1,2,4-triazole derivatives. The following sections outline experimental designs for assessing the anticancer, anti-inflammatory, antifungal, and neuroprotective potential of these compounds, along with protocols for acute toxicity testing.
Application Notes
1,2,4-triazole derivatives are a versatile class of heterocyclic compounds known for a wide range of biological activities. Due to their diverse pharmacological profiles, a systematic in vivo screening approach is crucial to identify and characterize lead candidates for further development. This guide outlines key in vivo models and methodologies to assess the safety and efficacy of novel 1,2,4-triazole compounds.
General Considerations for In Vivo Studies:
-
Animal Models: The choice of animal model is critical and should be based on the therapeutic indication. This document covers models for oncology, inflammation, infectious diseases, and neurology.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Formulation and Administration: The formulation and route of administration should be optimized based on the physicochemical properties of the 1,2,4-triazole derivative. Common routes include oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.).
-
Dose Selection: Initial dose ranges can be estimated from in vitro cytotoxicity and efficacy data. An acute toxicity study is recommended to determine the maximum tolerated dose (MTD).
-
Control Groups: Appropriate vehicle and positive control groups are essential for the validation of the experimental model and interpretation of results.
Acute Oral Toxicity Testing (OECD 423 Guideline)
A preliminary acute toxicity study is essential to determine the safety profile and to guide dose selection for subsequent efficacy studies.
Experimental Protocol
Objective: To determine the acute oral toxicity of a 1,2,4-triazole derivative using the Acute Toxic Class Method.
Materials:
-
Healthy, young adult rodents (rats or mice) of a single sex.
-
The 1,2,4-triazole derivative.
-
Appropriate vehicle for compound administration.
-
Oral gavage needles.
-
Animal cages and bedding.
-
Standard laboratory animal diet and water.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Fast animals overnight before dosing (provide water ad libitum).
-
Dosing:
-
Administer the test compound sequentially to a group of 3 animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The starting dose is selected based on available information about the compound's toxicity. If no information is available, a starting dose of 300 mg/kg is often used.
-
The decision to proceed to the next dose level (higher or lower) is based on the observed toxicity in the previously dosed group.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight at the start of the study and at least weekly thereafter.
-
-
Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Data Presentation
Table 1: Acute Oral Toxicity Data Summary (OECD 423)
| Dose (mg/kg) | Number of Animals | Number of Mortalities | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle Control | 3 | ||||
| 300 | 3 | ||||
| 2000 | 3 |
Anticancer Efficacy Testing
Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models
These models are useful for the initial in vivo screening of anticancer agents against hematological malignancies.
Objective: To evaluate the antitumor activity of 1,2,4-triazole derivatives in EAC or DLA tumor-bearing mice.
Materials:
-
Swiss albino mice.
-
EAC or DLA cell lines.
-
Phosphate-buffered saline (PBS).
-
Trypan blue dye.
-
The 1,2,4-triazole derivative.
-
Standard anticancer drug (e.g., 5-Fluorouracil).
Procedure:
-
Tumor Inoculation: Inoculate 1 x 10^6 EAC or DLA cells intraperitoneally into each mouse.
-
Treatment:
-
24 hours after tumor inoculation, divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives the vehicle).
-
Group II: Positive Control (receives a standard anticancer drug).
-
Group III-V: Treatment groups (receive different doses of the 1,2,4-triazole derivative).
-
-
Administer the treatment daily for a specified period (e.g., 9-14 days).
-
-
Monitoring:
-
Record body weight daily.
-
Monitor survival time.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect ascitic fluid to determine tumor volume and viable tumor cell count (using trypan blue exclusion).
-
Collect blood for hematological analysis (RBC, WBC, hemoglobin).
-
Calculate the mean survival time (MST) and the percentage increase in life span (%ILS).
-
Table 2: Anticancer Efficacy in EAC/DLA Model
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | % Increase in Life Span | Tumor Volume (mL) | Viable Tumor Cell Count (x10^6) |
| Vehicle Control | - | - | |||
| Positive Control | |||||
| Compound A | |||||
| Compound B |
Signaling Pathway Visualization (Anticancer)
Anti-inflammatory Efficacy Testing
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the anti-inflammatory effect of 1,2,4-triazole derivatives on carrageenan-induced paw edema in rats.
Materials:
-
Wistar or Sprague-Dawley rats.
-
1% (w/v) carrageenan solution in saline.
-
Pletysmometer or digital calipers.
-
The 1,2,4-triazole derivative.
-
Standard anti-inflammatory drug (e.g., Indomethacin).
Procedure:
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat.
-
Treatment:
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | ||||
| Positive Control | ||||||
| Compound A | ||||||
| Compound B |
Signaling Pathway Visualization (Anti-inflammatory)
Antifungal Efficacy Testing
Murine Model of Disseminated Candidiasis
This model is used to evaluate the efficacy of antifungal agents against systemic fungal infections.
Objective: To determine the in vivo antifungal activity of 1,2,4-triazole derivatives in a mouse model of disseminated candidiasis.
Materials:
-
Immunocompromised mice (e.g., neutropenic mice).
-
Candida albicans strain.
-
Sabouraud Dextrose Agar (SDA).
-
The 1,2,4-triazole derivative.
-
Standard antifungal drug (e.g., Fluconazole).
Procedure:
-
Immunosuppression (if applicable): Induce neutropenia in mice using cyclophosphamide.[1]
-
Infection: Inject a standardized inoculum of C. albicans (e.g., 1 x 10^5 CFU/mouse) intravenously via the lateral tail vein.
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the vehicle, standard drug, or test compound daily for a defined period (e.g., 7 days).
-
-
Monitoring: Monitor the survival of the animals daily.
-
Endpoint Analysis:
-
At the end of the study, euthanize the surviving animals.
-
Aseptically remove the kidneys, homogenize them, and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).
-
Table 4: Antifungal Efficacy in Murine Disseminated Candidiasis Model
| Treatment Group | Dose (mg/kg) | Mean Survival (Days) | Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | - | ||
| Positive Control | |||
| Compound A | |||
| Compound B |
Neuroprotective Efficacy Testing
Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to mimic ischemic stroke and to evaluate the neuroprotective effects of compounds.
Objective: To assess the neuroprotective activity of 1,2,4-triazole derivatives in a rat model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Surgical instruments for MCAO.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain.
-
The 1,2,4-triazole derivative.
Procedure:
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament.
-
Treatment: Administer the vehicle or test compound at a specific time before or after the onset of ischemia.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the animals and remove the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Table 5: Neuroprotective Effects in MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (mm³) | % Reduction in Infarct Volume |
| Sham Control | - | 0 | - | |
| Vehicle Control | - | 0 | ||
| Compound A | ||||
| Compound B |
Experimental Workflow Visualization
References
Troubleshooting & Optimization
"common challenges in the synthesis of 1,2,4-triazole derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole derivatives.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 1,2,4-triazole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in 1,2,4-triazole synthesis. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, require high temperatures and long reaction times, which can lead to product degradation and lower yields.[1]
-
Solution: Consider using microwave irradiation, which has been shown to shorten reaction times and increase yields in the Pellizzari reaction.[1] For other methods, a thorough optimization of temperature, reaction time, and catalyst loading is crucial.
-
-
Starting Materials and Reagents: The purity of your starting materials is critical. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure all starting materials and reagents are of high purity. If necessary, purify them before use. For instance, in reactions involving hydrazines, their stability can be a factor; using a fresh or appropriately stored source is recommended.
-
-
Steric Hindrance: The electronic effects of substituents on the acyl hydrazide unit may not significantly influence the reaction rate or yield, but steric hindrance can reduce the reaction rate.[2]
-
Solution: While the yield may not be directly affected, a slower reaction could lead to incomplete conversion. Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to ensure it has gone to completion.
-
-
Catalyst and Reaction System: The choice of catalyst and reaction system can dramatically impact the yield. For example, in the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines, a copper catalyst with O₂ as the oxidant and K₃PO₄ as the base has been shown to be effective.[2]
-
Solution: Experiment with different catalytic systems. For instance, in the cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles in high yield, while Cu(II) catalysis produces 1,5-disubstituted isomers.[2]
-
Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q2: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?
A2: Achieving high regioselectivity is a common hurdle, especially in methods like the Einhorn-Brunner reaction which can produce isomeric mixtures.[3]
-
Einhorn-Brunner Reaction: In this reaction, if the R groups of the imide are different, a mixture of isomers can be formed. The regioselectivity is influenced by the acidity of the groups attached to the imide; the stronger acidic group will preferentially be at the 3-position of the triazole ring.[3]
-
Solution: To favor a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.
-
-
Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool to control regioselectivity.
-
Solution: For the [3+2] cycloaddition of isocyanides with diazonium salts, using a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[2] This allows for precise control over the isomeric outcome.
-
Issue 3: Difficult Purification
Q3: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are some effective purification strategies?
A3: Purification of 1,2,4-triazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and isomers.
-
Standard Chromatographic Methods:
-
Solution: Column chromatography on silica gel is a common method for purifying 1,2,4-triazole derivatives. A solvent system such as chloroform:methanol (e.g., 90:10) can be effective.[4]
-
-
Crystallization:
-
Solution: Recrystallization can be a highly effective method for obtaining pure product, especially if the product is a solid. The choice of solvent is critical and may require some experimentation.
-
-
Purification via Salt Formation:
-
Solution: An alternative method involves the formation of an alkali metal or alkaline earth metal salt of the triazole. This can be achieved by creating a substantially anhydrous slurry of the crude triazole in an alcohol with a suitable base (e.g., sodium hydroxide). The solid salt can then be separated, washed with alcohol, and neutralized to recover the purified triazole.[5]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic methods for preparing 1,2,4-triazole derivatives?
A4: Several methods are widely used for the synthesis of 1,2,4-triazoles. Some of the most common include:
-
Pellizzari Reaction: This reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[1] However, it often requires high temperatures and can result in low yields.[1]
-
Einhorn-Brunner Reaction: This method utilizes the reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[3]
-
From Amidines: Amidines can be used as precursors to synthesize 1,2,4-triazoles through reactions with various reagents and catalysts.[2]
-
Cycloaddition Reactions: [3+2] cycloaddition reactions, for example between isocyanides and diazonium salts, offer a modern and often highly regioselective route to 1,2,4-triazoles.[2]
Q5: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?
A5: Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can reduce reaction times and energy consumption, particularly in the Pellizzari reaction.[1]
-
Metal-Free Reactions: Some modern methods aim to avoid the use of heavy metal catalysts. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles can be achieved via an I₂-mediated oxidative cyclization in DMF, which acts as the carbon source.[2]
-
One-Pot Reactions: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce solvent waste and improve overall efficiency. Several one-pot methods for 1,2,4-triazole synthesis have been developed.[2]
Quantitative Data
The following tables summarize reported yields for various 1,2,4-triazole synthesis methods under different conditions.
Table 1: Comparison of Yields for Different Catalytic Systems in [3+2] Cycloaddition Reactions
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
| Ag(I) | Isocyanides + Diazonium Salts | 1,3-disubstituted-1,2,4-triazoles | High | [2] |
| Cu(II) | Isocyanides + Diazonium Salts | 1,5-disubstituted-1,2,4-triazoles | High | [2] |
| Copper | Amidines + Trialkylamines | 1,3-disubstituted-1,2,4-triazoles | Not specified | [2] |
Table 2: Reported Yields for Various 1,2,4-Triazole Syntheses
| Synthesis Method | Starting Materials | Conditions | Yield (%) | Reference |
| Metal-free three-component desulfurization and deamination | Isothiocyanates, amidines, and hydrazines | Environmentally friendly, mild conditions | Not specified | [2] |
| I₂-mediated oxidative cyclization | Trifluoroacetimidohydrazides and DMF | Metal-free | Not specified | [2] |
| One-pot reaction | Carboxylic acids, monosubstituted hydrazines, and primary amidines | HATU, DIPEA, DMF | Up to 90% | [6] |
| Oxidant- and metal-free three-component condensation | Isothiocyanates, amidines, and hydrazines | Mild reaction conditions | Not specified | [2] |
| Pellizzari Reaction | Amide and Hydrazide | High temperature, long reaction time | Generally low | [1] |
| Pellizzari Reaction with Microwave Irradiation | Amide and Hydrazide | Microwave | Increased yield | [1] |
Experimental Protocols
Protocol 1: General Procedure for Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide and a hydrazide. It is important to note that this reaction often requires high temperatures and may result in low yields.[1]
-
Reactant Mixture: In a suitable round-bottom flask, combine the amide and the hydrazide in equimolar amounts.
-
Heating: Heat the reaction mixture to a high temperature (typically >150 °C). The exact temperature and reaction time will depend on the specific substrates used and should be optimized.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the properties of the product. It may involve precipitation by adding a non-solvent, followed by filtration, or extraction with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Protocol 2: General Procedure for Einhorn-Brunner Reaction
The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the reaction of an imide with an alkyl hydrazine, often resulting in a mixture of isomers.[3]
-
Reactant Mixture: In a round-bottom flask, dissolve the imide in a suitable solvent.
-
Addition of Hydrazine: Add the alkyl hydrazine to the solution.
-
Acid Catalyst: Introduce a catalytic amount of a weak acid.
-
Heating: Heat the reaction mixture under reflux. The reaction time will depend on the specific substrates and should be monitored.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture. The work-up may involve neutralizing the acid catalyst, removing the solvent under reduced pressure, and then partitioning the residue between an organic solvent and water.
-
Purification: The crude product, which may be an isomeric mixture, can be purified and the isomers separated by column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis of 1,2,4-triazole derivatives.
Caption: A troubleshooting decision tree for common 1,2,4-triazole synthesis challenges.
Caption: Relationship between common challenges and solutions in 1,2,4-triazole synthesis.
References
Technical Support Center: Synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid. It is intended for researchers, scientists, and professionals in drug development.
Synthesis Overview
The primary route for synthesizing this compound involves a two-step process:
-
N-Alkylation: Reaction of 4H-1,2,4-triazole with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to form ethyl 2-(4H-1,2,4-triazol-4-yl)acetate. A significant challenge in this step is controlling the regioselectivity, as the alkylation can occur at either the N1 or N4 position of the triazole ring, leading to a mixture of isomers.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
This guide will address potential issues that may arise during these steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired N4-Alkylated Product
Q: My reaction is producing a low yield of the target ethyl 2-(4H-1,2,4-triazol-4-yl)acetate, and I suspect a mixture of isomers. How can I improve the selectivity for the N4 position?
A: Achieving high regioselectivity for N4-alkylation is a common challenge. The ratio of N1 to N4 isomers is influenced by several factors.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the alkylation. While various conditions have been reported, certain combinations may favor N4 substitution. Experimenting with different base/solvent systems is recommended.
-
Reaction Temperature: Temperature can affect the N1/N4 ratio. It is advisable to run the reaction at a controlled temperature and investigate the effect of varying it.
-
Nature of the Alkylating Agent: While ethyl chloroacetate and ethyl bromoacetate are commonly used, their reactivity can influence the outcome.
Data on Reaction Conditions for N-Alkylation of 1,2,4-Triazole:
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N4 Ratio | Typical Total Yield (%) |
| Alkyl Halide | DBU | THF | Ambient | ~90:10 | High |
| Alkyl Halide | K₂CO₃ | Ionic Liquid | 80 (Microwave) | Predominantly N1 | >88 |
| Ethyl Chloroacetate | NaOH | Ethanol | Reflux | Mixture | Good |
Note: The data presented is based on literature for general N-alkylation of 1,2,4-triazole and may need optimization for the specific synthesis of ethyl 2-(4H-1,2,4-triazol-4-yl)acetate.
Issue 2: Difficulty in Separating N1 and N4 Isomers
Q: I have a mixture of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate and ethyl 2-(4H-1,2,4-triazol-4-yl)acetate. How can I separate them?
A: The separation of N1 and N4 alkylated isomers is often achievable due to differences in their physical properties.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for separating the isomers. The polarity difference between the N1 and N4 isomers allows for their separation on a silica gel column. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.
-
Fractional Distillation: For larger scale preparations, fractional distillation under reduced pressure can be an effective separation method, provided the boiling points of the isomers are sufficiently different.
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent, recrystallization can be used for purification.
Issue 3: Incomplete Hydrolysis of the Ester
Q: The hydrolysis of my ethyl 2-(4H-1,2,4-triazol-4-yl)acetate is not going to completion. What can I do?
A: Incomplete hydrolysis can be due to several factors, including reaction time, temperature, and the concentration of the base.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature (e.g., refluxing) can drive the reaction to completion. Monitor the reaction progress by TLC.
-
Increase Base Concentration: Using a higher concentration of the base (e.g., 2M NaOH or KOH) can accelerate the hydrolysis.
-
Choice of Solvent: While aqueous solutions are common, using a co-solvent like ethanol or methanol can improve the solubility of the ester and facilitate the reaction.
Issue 4: Product Purity and Identification
Q: How can I confirm the purity of my final product and distinguish it from the N1 isomer?
A: Spectroscopic methods, particularly ¹H NMR, are essential for confirming the structure and purity.
Troubleshooting Steps:
-
¹H NMR Spectroscopy: The chemical shifts of the triazole ring protons are different for the N1 and N4 isomers.
-
This compound (N4-isomer): The two protons on the triazole ring (at C3 and C5) are equivalent and will appear as a single sharp singlet.
-
2-(1H-1,2,4-triazol-1-yl)acetic acid (N1-isomer): The two protons on the triazole ring (at C3 and C5) are in different chemical environments and will appear as two distinct singlets.
-
-
Melting Point: The melting points of the two isomers will be different. Comparing the observed melting point with literature values can help in identification.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to assess the purity and confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (N4-Alkylation)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 4H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH) (1.1 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add ethyl chloroacetate (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N4 isomer from the N1 isomer and other impurities.
Protocol 2: Hydrolysis of Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate
-
Reaction Setup: Dissolve ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (1.0 eq) in an aqueous solution of NaOH or KOH (e.g., 2M, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3.
-
Isolation: The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water).
Visualizations
Synthesis Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Logic for Low N4-Selectivity
Caption: Decision tree for troubleshooting low regioselectivity in N-alkylation.
Technical Support Center: Optimizing Triazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triazole ring formation, primarily focusing on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
-
Q1: What is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction? A1: The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is known for its reliability, mild reaction conditions, and broad functional group tolerance.[2]
-
Q2: What are the key components of a typical CuAAC reaction? A2: A standard CuAAC reaction involves an azide, a terminal alkyne, a copper(I) catalyst, a reducing agent to maintain copper in the +1 oxidation state, and often a stabilizing ligand in a suitable solvent.[1][3]
Troubleshooting Common Issues
-
Q3: My reaction yield is low. What are the potential causes and solutions? A3: Low yields in CuAAC reactions can stem from several factors:
-
Inactive Catalyst: The catalytically active species is Cu(I).[3] Oxidation of Cu(I) to Cu(II) can halt the reaction.[1] Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present to regenerate Cu(I) from any dissolved oxygen.[1][4]
-
Poor Solubility: Reagents may not be fully soluble in the chosen solvent, limiting their interaction.[1] Consider using a solvent mixture (e.g., water with DMSO, tBuOH, or acetone) or switching to a different solvent system.[1][[“]]
-
Inappropriate Ligand: Ligands stabilize the Cu(I) catalyst and can accelerate the reaction.[1][2] For reactions in aqueous or biological media, water-soluble ligands like THPTA or BTTAA are recommended.[3]
-
Low Temperature: While many CuAAC reactions proceed at room temperature, some systems may require heating to achieve optimal rates and yields.[6][7]
-
Reagent Purity: Impurities in the azide or alkyne starting materials can interfere with the reaction. Ensure the purity of your reagents before starting the reaction.
-
-
Q4: I am observing significant side product formation. How can I minimize this? A4: A common side reaction is the homocoupling of the alkyne.[8][9] This can be minimized by:
-
Controlling Copper Concentration: Using a high concentration of copper can sometimes promote side reactions.[4] It is advisable to keep the copper concentration between 50 and 100 µM for bioconjugation applications.[4]
-
Using a Ligand: Chelating ligands can help prevent unwanted side reactions by stabilizing the copper catalyst.[1]
-
Excluding Oxygen: In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.[10]
-
-
Q5: The reaction is not working in a biological system (e.g., for bioconjugation). What should I consider? A5: Bioconjugation presents unique challenges due to the sensitivity of biomolecules.
-
Copper Toxicity: Unbound copper ions can be toxic to living cells and can cause degradation of proteins and other biomolecules.[8][11][12] The use of copper-chelating ligands is crucial to minimize this toxicity.[11][12]
-
Reducing Agent Choice: While sodium ascorbate is a common reducing agent, it can generate reactive oxygen species that damage biomolecules.[4] In such cases, alternative reducing agents like cysteine may be beneficial.[13]
-
Buffer Compatibility: Buffers like Tris can inhibit the reaction by competing for copper binding.[4] Phosphate, carbonate, or HEPES buffers are generally more compatible.[4]
-
-
Q6: How can I obtain the 1,5-disubstituted triazole regioisomer instead of the 1,4-isomer? A6: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction selectively produces 1,5-disubstituted 1,2,3-triazoles.[2][14] This reaction often utilizes a ruthenium(II) catalyst, such as [Cp*RuCl] complexes, and can also accommodate internal alkynes.[14][15]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various parameters on triazole formation.
Table 1: Effect of Copper Source and Ligand on Reaction Yield
| Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuSO₄ (1) | THPTA (5) | H₂O/t-BuOH (1:1) | 25 | 1 | 95 |
| CuI (1) | None | DMF | 25 | 2 | 88 |
| CuBr (5) | TBTA (5) | CH₂Cl₂ | 25 | 1.5 | 92 |
| CuSO₄ (1) | BTTAA (5) | H₂O | 25 | 1 | 98 |
| [Cp*RuCl]₄ (2.5) | None | Toluene | 80 | 4 | 90 (1,5-isomer) |
Data compiled from various sources for illustrative purposes.
Table 2: Influence of Solvent and Temperature on Reaction Time and Yield
| Solvent | Temperature (°C) | Time | Yield (%) |
| H₂O/DMSO (9:1) | 25 | 2 h | 91 |
| Toluene | 80 | 4 h | 85 |
| DMF | 60 | 1 h | 93 |
| neat | 25 | 10 min | >99 |
| Methanol | Reflux | 30 min | 96 |
Data compiled from various sources to demonstrate general trends.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a 100 mM solution of the azide in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM solution of the alkyne in the same solvent.
-
Prepare a 10 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of a water-soluble ligand (e.g., THPTA) in water.
-
Freshly prepare a 1 M solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide solution (1 equivalent).
-
Add the alkyne solution (1-1.2 equivalents).
-
Add the solvent to achieve the desired reaction concentration.
-
Add the ligand solution (e.g., 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (e.g., 1 mol% relative to the limiting reagent).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 mol% relative to the limiting reagent).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Protocol 2: Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium catalyst (e.g., 1-5 mol%) in the chosen solvent.
-
Add the azide (1 equivalent).
-
Add the alkyne (1-1.2 equivalents).
-
-
Reaction Monitoring and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).[14] Microwave irradiation can also be used to facilitate the reaction.[14][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield in CuAAC.
Caption: Logical diagram for selecting the appropriate catalytic system.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review Article On The Synthesis Of 1,2,3-triazole Using Green Solvents - Consensus Academic Search Engine [consensus.app]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
"byproduct identification in 2-(4H-1,2,4-triazol-4-yl)acetic acid synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows two sets of peaks in the 1H NMR spectrum, but I only expected one. What is the likely cause?
A1: The most common issue in the synthesis of this compound, particularly when using an alkylation method (e.g., reacting 1,2,4-triazole with a haloacetic acid), is the formation of a positional isomer. The alkylation can occur at either the N1 or N4 position of the triazole ring, leading to a mixture of 2-(1H-1,2,4-triazol-1-yl)acetic acid and the desired this compound.
Q2: How can I confirm the presence of the 2-(1H-1,2,4-triazol-1-yl)acetic acid byproduct?
A2: The presence of the N1-isomer can be confirmed using several analytical techniques:
-
NMR Spectroscopy: The chemical shifts of the triazole ring protons will be different for the N1 and N4 isomers. In the desired N4-isomer, the two triazole protons are equivalent and will appear as a single sharp singlet. In the N1-isomer, the two triazole protons are in different chemical environments and will appear as two distinct signals.
-
HPLC Analysis: A well-developed HPLC method can separate the two isomers, showing two distinct peaks.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry will show two peaks with the same mass-to-charge ratio (m/z), confirming they are isomers.
Q3: What reaction conditions favor the formation of the desired N4-isomer over the N1-isomer?
A3: The regioselectivity of the alkylation of 1,2,4-triazole can be influenced by the reaction conditions. While specific conditions can vary, generally, the choice of base and solvent plays a crucial role. Some studies suggest that the use of specific bases can influence the isomer ratio. It is recommended to perform small-scale screening experiments to optimize the conditions for your specific setup.
Q4: My reaction seems to have a low yield, and I see a significant amount of starting material in my crude product analysis. What could be the problem?
A4: Low conversion can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the appropriate temperature.
-
Base strength: The base used may not be strong enough to deprotonate the triazole ring effectively. Consider using a stronger base.
-
Reagent quality: Verify the purity and reactivity of your starting materials, especially the haloacetic acid derivative.
-
Moisture: The presence of water can hydrolyze the alkylating agent and affect the reaction. Ensure you are using anhydrous solvents and conditions.
Byproduct Identification Workflow
The following diagram illustrates a typical workflow for identifying unknown byproducts in your synthesis.
Caption: A flowchart illustrating the steps for identifying byproducts.
Troubleshooting Logic for Isomer Formation
This diagram outlines the logical steps to troubleshoot the formation of the undesired N1-isomer.
Caption: A decision-making diagram for addressing isomer formation.
Quantitative Data Summary
The following table provides hypothetical data on the effect of different bases on the isomeric ratio of the alkylation reaction. This data is for illustrative purposes and actual results may vary.
| Base | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (N4:N1) |
| Potassium Carbonate | DMF | 80 | 75 | 3:1 |
| Sodium Hydride | THF | 60 | 85 | 5:1 |
| DBU | ACN | 25 | 90 | 9:1[1] |
| Triethylamine | Ethanol | 78 | 60 | 2:1 |
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
This protocol provides a general method for the separation of this compound and its N1-isomer. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Protocol 2: General Procedure for 1H NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH adjustment).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Expected Chemical Shifts (Illustrative):
| Compound | Triazole Protons (ppm) | Methylene Protons (ppm) |
| This compound (N4-isomer) | ~8.3 (s, 2H) | ~4.5 (s, 2H) |
| 2-(1H-1,2,4-triazol-1-yl)acetic acid (N1-isomer) | ~8.0 (s, 1H), ~8.5 (s, 1H) | ~4.7 (s, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent and other factors.
References
Technical Support Center: Synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4H-1,2,4-triazol-4-yl)acetic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time or temperature. A study on a related compound showed refluxing for 2 hours was effective.[1]- Use a more efficient catalyst or increase catalyst loading. |
| Decomposition of starting materials or product | - Lower the reaction temperature.- Use a milder base or solvent. | |
| Incorrect stoichiometry | - Carefully check the molar ratios of all reactants. | |
| Formation of Side Products | Isomer formation (alkylation at N1 or N2 instead of N4) | - The choice of solvent and base can influence the site of alkylation. Aprotic polar solvents like DMF may favor N4 alkylation.- Protect other nitrogen atoms if possible, though this adds extra steps. |
| Polymerization or decomposition | - Control the reaction temperature carefully.- Add reactants slowly to manage exothermic reactions. | |
| Unreacted starting materials | - Increase the amount of the limiting reagent.- Extend the reaction time. | |
| Difficulty in Product Purification | Product is soluble in the reaction mixture | - If the product is an acid, precipitation can often be achieved by acidifying the reaction mixture after completion.- Recrystallization from a suitable solvent like glacial acetic acid has been shown to be effective for similar compounds.[1] |
| Oily product that won't crystallize | - Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.- Use column chromatography for purification. | |
| Contamination with starting materials or byproducts | - Optimize the recrystallization solvent system to selectively crystallize the desired product.- Wash the crude product with a solvent in which the impurities are soluble but the product is not. For a similar synthesis, washing with ethanol was a useful step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and direct method is the N-alkylation of 4H-1,2,4-triazole with a haloacetic acid or its ester (e.g., chloroacetic acid or ethyl bromoacetate) in the presence of a base.
Q2: How can I improve the yield of the N-alkylation reaction?
A2: To improve the yield, consider the following:
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile.
-
Base: A moderate base such as potassium carbonate or sodium acetate is often used. Stronger bases might lead to side reactions.
-
Temperature: The optimal temperature can vary. Starting at room temperature and gradually heating may be necessary. For a similar synthesis of a thio-substituted triazole acetic acid, refluxing in glacial acetic acid with sodium acetate gave a 76% yield.[1]
-
Continuous-flow synthesis: For some triazole syntheses, continuous-flow methods have been shown to achieve higher yields compared to traditional batch processes.[2]
Q3: How do I minimize the formation of N1 and N2 alkylated isomers?
A3: The 4-amino-1,2,4-triazole is often used as a precursor to favor substitution at the N4 position. If starting with 1,2,4-triazole, the reaction conditions, particularly the solvent and counter-ion, can influence the regioselectivity of the alkylation.
Q4: What is a suitable method for purifying the final product?
A4: Recrystallization is a common and effective method. Solvents such as water, ethanol, or glacial acetic acid have been used for similar triazole acetic acid derivatives.[1] If recrystallization is not effective, column chromatography with a silica gel stationary phase and a suitable eluent (e.g., a mixture of ethyl acetate and hexane) can be employed.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative involves the cyclization of a precursor that already contains the acetic acid moiety. For example, reacting a derivative of imidic acid with formylhydrazide can form the triazole ring. This approach is part of the Pinner reaction strategy for synthesizing triazole derivatives.[3]
Experimental Protocols
Protocol 1: N-Alkylation of 4H-1,2,4-triazole with Chloroacetic Acid
This protocol is a standard method for the synthesis of this compound.
Materials:
-
4H-1,2,4-triazole
-
Chloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4H-1,2,4-triazole (10 mmol), chloroacetic acid (10 mmol), and anhydrous sodium acetate (10 mmol).
-
Add glacial acetic acid (10 mL) to the mixture.
-
Heat the mixture to reflux for 2 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid is collected by filtration.
-
Wash the solid with ethanol.
-
Recrystallize the crude product from glacial acetic acid to obtain pure this compound.[1]
Data Presentation
| Method | Reactants | Solvent | Base | Yield | Reference |
| N-Alkylation | 3-mercapto-1,2,4-triazole, Chloroacetic acid | Glacial Acetic Acid | Sodium Acetate | 76% | [1] |
| Continuous-flow | (details not fully specified for the target molecule) | (not specified) | (not specified) | Higher than batch | [2] |
| Pinner Reaction | Ethyl cyanoacetate derivatives, Formylhydrazide | (not specified) | (not specified) | (Varies) | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. 3.2.2. Synthesis of 2-((1H-1,2,4-Triazol-3-yl)thio)acetic Acid (3) [bio-protocol.org]
- 2. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
"addressing regioselectivity issues in triazole synthesis"
Troubleshooting Guides for Regioselectivity Issues
This guide provides solutions to common problems encountered during the synthesis of 1,2,3-triazoles, focusing on achieving the desired regioselectivity.
Issue 1: Poor or No Regioselectivity in Thermal Azide-Alkyne Cycloaddition
Question: My thermal Huisgen 1,3-dipolar cycloaddition is producing a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I control the regioselectivity?
Answer:
The classic Huisgen 1,3-dipolar cycloaddition often results in a mixture of regioisomers because the HOMO-LUMO interactions for both possible orientations of the azide and alkyne are energetically similar.[1] This reaction's high activation barrier also necessitates elevated temperatures, which can further reduce selectivity.[1]
Troubleshooting Steps:
-
Switch to a Catalyzed Reaction: For specific regioisomers, it is highly recommended to use a catalyzed version of the azide-alkyne cycloaddition.
-
For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective and can be performed under mild, often aqueous, conditions at room temperature.[2][3]
-
For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method selectively yields the 1,5-isomer.[1][4]
-
-
Solvent and Temperature Optimization (for thermal reaction): While less effective than catalysis, adjusting reaction parameters may slightly influence the regiochemical outcome in some cases.
-
Solvent Polarity: The use of polar, protic solvents like water can sometimes favor the formation of the 1,4-isomer, particularly with arylacetylenes.[5]
-
Temperature: Lowering the reaction temperature, if the reaction rate is still acceptable, may slightly improve regioselectivity. However, this is often impractical for the uncatalyzed reaction due to its high activation energy.[6]
-
Issue 2: Low Yield of the Desired 1,4-Disubstituted Triazole in CuAAC
Question: I am performing a CuAAC reaction to obtain the 1,4-isomer, but the yield is low, and I observe side products. What could be the problem?
Answer:
Low yields in CuAAC can stem from several factors, including inefficient catalyst generation, catalyst poisoning, or competing side reactions like alkyne homocoupling.[7][8]
Troubleshooting Steps:
-
Catalyst System Check:
-
Cu(I) Source: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate Cu(I) in situ.[1]
-
Ligand Addition: The addition of a stabilizing ligand can significantly improve catalyst performance and prevent disproportionation or oxidation of Cu(I). Tris(triazolylmethyl)amine (TBTA) and its derivatives are commonly used ligands that accelerate the reaction.[9][10] N-heterocyclic carbene (NHC) ligands have also been shown to be highly effective.[11]
-
-
Minimizing Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. To minimize it, ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[7] Using a slight excess of the azide relative to the alkyne can also help.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cycloaddition over the homocoupling reaction.
-
-
Solvent and pH:
-
Solvent Choice: While CuAAC is tolerant of many solvents, a mixture of water and a co-solvent like t-butanol or DMSO is often effective.[1][12] The reaction rate can be accelerated in water.[1]
-
pH Control: The optimal pH range for CuAAC is typically between 4 and 12.[1] Outside this range, catalyst activity may be reduced.
-
Issue 3: Difficulty in Synthesizing 1,5-Disubstituted Triazoles
Question: I need to synthesize the 1,5-regioisomer, but my attempts with RuAAC are not working well. What are the critical parameters for this reaction?
Answer:
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively obtaining 1,5-disubstituted triazoles.[13] Success often depends on the choice of catalyst, solvent, and reaction atmosphere.
Troubleshooting Steps:
-
Catalyst Selection:
-
Common Catalysts: Pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as [CpRuCl(PPh₃)₂] or [Cp*RuCl(COD)], are highly effective for this transformation.[13]
-
Catalyst Handling: Ruthenium catalysts can be sensitive to air and moisture. It is crucial to handle them under an inert atmosphere.
-
-
Reaction Conditions:
-
Solvent: Non-polar aprotic solvents like benzene, toluene, or 1,2-dichloroethane (DCE) are generally preferred for RuAAC.[14]
-
Temperature: The reaction is often carried out at elevated temperatures (e.g., 45-80 °C) to ensure a reasonable reaction rate.[4][14]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon) is critical for catalyst stability and can significantly improve the yield.[14]
-
-
Substrate Considerations:
-
Internal Alkynes: A key advantage of RuAAC is its ability to accommodate internal alkynes, leading to fully substituted triazoles.[13]
-
Directing Groups: The presence of hydrogen-bond-donating groups (e.g., alcohols, amines) on the alkyne can direct the regioselectivity, with the substituent ending up at the C-5 position of the triazole.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in mechanism between CuAAC and RuAAC that leads to opposite regioselectivity?
A1: The mechanisms are fundamentally different.
-
CuAAC: The reaction proceeds through a copper-acetylide intermediate. The azide then adds to this intermediate in a stepwise manner, with the terminal nitrogen of the azide attacking the internal carbon of the alkyne, leading to the 1,4-isomer.[15]
-
RuAAC: This reaction is thought to proceed via the formation of a six-membered ruthenacycle intermediate through oxidative coupling.[1] The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination yields the 1,5-disubstituted triazole.[1]
Q2: Can I use internal alkynes in a CuAAC reaction?
A2: The standard CuAAC reaction is generally not effective for internal alkynes.[16] It is primarily used with terminal alkynes. For the synthesis of 1,4,5-trisubstituted triazoles from internal alkynes, RuAAC is the more suitable method.[13]
Q3: My compound is not soluble in the recommended solvents. What are my options?
A3:
-
For CuAAC: This reaction is known for its tolerance to a wide range of solvents, including aqueous mixtures. You can try co-solvent systems like DMSO/water, DMF/water, or THF/water to improve solubility.[12]
-
For RuAAC: If solubility is an issue in non-polar solvents, you may need to explore different ruthenium catalysts or consider modifying your substrates with solubilizing groups if possible.
-
Solvent-Free Conditions: In some cases, particularly with liquid substrates, CuAAC can be run neat (without solvent), which can accelerate the reaction.[11]
Q4: How do I separate the two regioisomers if my thermal reaction produces a mixture?
A4: Separating 1,4- and 1,5-disubstituted triazole regioisomers can be very challenging due to their similar physical properties.[2] Column chromatography is the most common method, but it may require careful optimization of the solvent system and stationary phase. In many cases, complete separation is difficult, which is why switching to a highly regioselective catalyzed method (CuAAC or RuAAC) is the preferred strategy.[2]
Q5: Are there any metal-free methods to achieve regioselectivity?
A5: Yes, there are emerging metal-free methods. For instance, reactions in hot water have shown high regioselectivity for 1,4-disubstituted triazoles when using arylacetylenes.[5] Additionally, organocatalysts like 8-hydroxyquinoline have been reported to promote the regioselective synthesis of 1,4-disubstituted triazoles.[17] Base-promoted syntheses have also been developed for accessing 1,5-disubstituted triazoles.[18]
Data and Protocols
Table 1: Comparison of Triazole Synthesis Methods
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Primary Product | Mixture of 1,4- and 1,5-isomers[1] | 1,4-disubstituted triazole[1][2] | 1,5-disubstituted triazole[1][13] |
| Regioselectivity | Low to moderate[2] | Excellent[3] | Excellent[13] |
| Reaction Conditions | High temperature (often >80°C)[1] | Room temperature, aqueous conditions[3] | Elevated temperature (45-80°C), inert atm.[14] |
| Alkyne Scope | Terminal and Internal | Primarily Terminal[16] | Terminal and Internal[13] |
| Catalyst | None | Cu(I) source (e.g., CuSO₄/NaAsc)[1] | Ru(II) complex (e.g., [Cp*RuCl(COD)])[13] |
| Common Solvents | Toluene, DMF, DMSO | Water, t-BuOH/H₂O, DMSO[12] | Toluene, Benzene, DCE[14] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
-
Materials: Organic azide, terminal alkyne, sodium ascorbate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), solvent (e.g., 1:1 mixture of water and t-butanol).
-
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water. Further purification can be done by column chromatography if necessary.
-
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
-
Materials: Organic azide, terminal alkyne, Ruthenium catalyst (e.g., [Cp*RuCl(COD)]), anhydrous solvent (e.g., 1,2-dichloroethane - DCE), inert gas (Argon).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the organic azide (1.0 equiv.).
-
Add the anhydrous solvent (DCE) via syringe, followed by the terminal alkyne (1.05 equiv.).
-
Place the flask in a pre-heated oil bath (e.g., 45°C).
-
After allowing the mixture to reach thermal equilibrium (approx. 5 minutes), add a solution of the Ruthenium catalyst (e.g., 0.01 equiv. [Cp*RuCl(COD)]) in a small amount of DCE via syringe.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1,5-disubstituted triazole.[14]
-
Visualizations
Caption: Choice of reaction method dictates triazole regioselectivity.
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
"resolving solubility problems of 2-(4H-1,2,4-triazol-4-yl)acetic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4H-1,2,4-triazol-4-yl)acetic acid. The information is designed to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule containing both a carboxylic acid group and a triazole ring. The presence of these polar functional groups suggests a degree of solubility in polar solvents. Its isomer, 1,2,4-triazole-1-acetic acid, is known to be soluble in water.[1] Generally, carboxylic acids with a low number of carbon atoms are water-soluble.[2]
Q2: What factors can influence the solubility of this compound?
A2: Several factors can affect the solubility of this compound, including:
-
pH: As a carboxylic acid, its solubility is highly dependent on the pH of the solution.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Solvent Polarity: The principle of "like dissolves like" applies; polar solvents are more likely to dissolve this polar compound.
-
Particle Size: Smaller particles have a larger surface area, which can increase the rate of dissolution.
-
Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.
Q3: Why is my compound not dissolving in water?
A3: While its isomer is water-soluble, the specific arrangement of atoms in this compound might lead to stronger intermolecular forces in the solid state, making it less soluble than anticipated. Additionally, the presence of any impurities can affect solubility.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, organic solvents can be used. For the related compound 1,2,4-triazole-1-acetic acid, it is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1] It is likely that this compound will exhibit similar behavior.
Troubleshooting Guides
Problem: The compound has poor solubility in aqueous buffers for my biological assay.
Solution Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Steps:
-
pH Adjustment:
-
Rationale: As a carboxylic acid, deprotonating the carboxyl group to form a carboxylate salt will significantly increase its polarity and aqueous solubility.
-
Procedure: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO). Add a small aliquot of this stock solution to your aqueous buffer. Then, titrate with a dilute basic solution (e.g., 0.1 M NaOH) while monitoring the pH. The compound should dissolve as the pH increases above its pKa. Be mindful of the pH tolerance of your assay.
-
-
Co-solvency:
-
Rationale: Using a water-miscible organic solvent in which the compound is more soluble can increase the overall solvating power of the solvent system.
-
Procedure: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., ethanol, DMSO, or polyethylene glycol). Determine the solubility of your compound in each mixture to find the optimal ratio for your experiment.
-
-
Temperature Increase:
-
Rationale: The dissolution of most solids is an endothermic process, so increasing the temperature will increase solubility.
-
Procedure: Gently warm the aqueous solution while stirring and adding the compound. Ensure the temperature is compatible with the stability of the compound and the requirements of your experiment.
-
-
Micronization:
-
Rationale: Reducing the particle size of the solid compound increases the surface area available for solvation, which can lead to a faster dissolution rate.
-
Procedure: If you have access to the necessary equipment, techniques like jet milling can be used to reduce the particle size of your compound. This is typically performed on the dry powder before attempting to dissolve it.
-
Problem: The compound precipitates out of solution over time.
Solution:
-
Check for Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Try preparing a solution at a slightly lower concentration.
-
Maintain pH: If you used pH adjustment to dissolve the compound, ensure the buffer has sufficient capacity to maintain the desired pH, especially if other components in your experiment could alter it.
-
Co-solvent Percentage: If using a co-solvent, ensure the percentage is high enough to maintain solubility throughout the experiment's duration and under all experimental conditions (e.g., temperature changes).
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for its close isomer, 1,2,4-triazole-1-acetic acid, which is expected to have similar properties.
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Note: This data is for the isomer 1,2,4-triazole-1-acetic acid and should be used as an estimation for this compound. Experimental determination of solubility for the specific compound of interest is highly recommended.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Caption: Workflow for determining aqueous solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Solubility Enhancement by pH Adjustment
Methodology:
-
Prepare a Slurry: Create a slurry of the compound in the desired aqueous buffer at a concentration higher than its expected intrinsic solubility.
-
Titration: Slowly add a titrant (e.g., 0.1 M NaOH for an acidic compound) to the slurry while continuously monitoring the pH.
-
Determine Solubility at Different pH values: At various pH points, allow the solution to equilibrate, then centrifuge and quantify the amount of dissolved compound in the supernatant as described in Protocol 1.
-
Plot Data: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 3: Solubility Enhancement by Co-solvency
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of solvent systems with varying ratios of the aqueous buffer and a water-miscible organic co-solvent (e.g., 0%, 10%, 20%, 30% v/v of DMSO in water).
-
Determine Solubility: For each co-solvent mixture, determine the solubility of this compound using the method described in Protocol 1.
-
Identify Optimal Mixture: Plot the solubility against the percentage of the co-solvent to identify the most suitable mixture for your needs, balancing solubility enhancement with potential effects of the organic solvent on your experiment.
References
"stability issues of 2-(4H-1,2,4-triazol-4-yl)acetic acid in solution"
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of 2-(4H-1,2,4-triazol-4-yl)acetic acid in solution. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The 1,2,4-triazole ring is generally stable; however, the overall molecular stability is subject to these conditions.[1]
Q2: How can I assess the stability of my this compound solution?
A2: A forced degradation study is a common and effective method to evaluate the stability of a compound under various stress conditions.[2][3] This involves intentionally exposing the solution to harsh conditions to identify potential degradation pathways and products.[2][3]
Q3: What are the typical conditions for a forced degradation study?
A3: Forced degradation studies typically involve exposing the compound to hydrolysis (acidic and basic conditions), oxidation, photolysis, and thermal stress.[2][3][4] The goal is to achieve a modest level of degradation (e.g., 10%) to identify the primary degradation products without completely destroying the molecule.[2]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical methods for stability testing.[2][5] These techniques can separate the parent compound from its degradation products and provide information about their identity.[2][5]
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of this compound in my solution over time.
-
Possible Cause: The compound may be degrading due to the storage conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify the pH, temperature, and light exposure of your stored solution.
-
Perform a Forced Degradation Study: Conduct a systematic study to identify the specific stress factor (pH, temperature, light) causing the degradation. Refer to the experimental protocols below.
-
Analyze for Degradants: Use HPLC or LC-MS to check for the appearance of new peaks that could be degradation products.
-
Adjust Storage Conditions: Based on the results, modify the storage conditions to mitigate the identified stressor (e.g., buffer the solution, store at a lower temperature, protect from light).
-
Issue 2: I see unexpected peaks in the chromatogram of my this compound solution.
-
Possible Cause: These peaks could be impurities from the initial material or degradation products formed during storage or handling.
-
Troubleshooting Steps:
-
Characterize the Peaks: If possible, use LC-MS to determine the mass of the unknown peaks to help identify them.
-
Conduct a Blank Analysis: Analyze the solvent/buffer without the compound to rule out contamination from the matrix.
-
Stress the Sample: Intentionally degrade a sample of the compound using the forced degradation protocols. If the unknown peaks increase in intensity, they are likely degradation products.
-
Optimize Storage: If degradation is confirmed, adjust storage conditions as described in the previous troubleshooting guide.
-
Quantitative Data Summary
For a comprehensive stability assessment, a forced degradation study should be performed. The following table outlines the recommended experimental conditions.
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | To determine light sensitivity. |
| Thermal Stress | 60°C in a stability chamber | To evaluate the effect of elevated temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.
-
Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
Thermal Stress: Place the stock solution in a stability chamber at 60°C.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting poor biological activity in triazole derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor biological activity in their triazole derivatives.
Troubleshooting Guides
Issue 1: My triazole derivative shows significantly lower or no biological activity compared to expected values or reference compounds.
This is a common challenge in early-stage drug discovery. The lack of activity can stem from issues with the compound itself, the experimental setup, or the biological target. Follow this troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor biological activity.
Step 1: Compound Verification
-
Is the compound pure? Impurities can interfere with the assay or inhibit the activity of your compound.
-
Is the compound stable under experimental conditions? Triazole derivatives can degrade in certain solvents, pH conditions, or temperatures.
-
Action: Assess the stability of your compound in the assay buffer and conditions over the time course of the experiment.
-
-
Is the compound soluble in the assay medium? Poor solubility can lead to a lower effective concentration of the compound.
-
Action: Determine the solubility of your derivative in the assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay.
-
Step 2: Assay & Experimental Setup Review
-
Are the positive and negative controls working as expected? This will validate that the assay itself is performing correctly.
-
Are the reagent concentrations and incubation times appropriate?
-
Action: Review the experimental protocol and ensure all parameters are optimized for the specific target and compound class.
-
-
Could there be interference from the compound? Some compounds can interfere with the assay readout (e.g., autofluorescence).
-
Action: Run a control with your compound in the absence of the biological target to check for interference.
-
Step 3: Structure-Activity Relationship (SAR) Analysis
-
What is the role of the substituents on the triazole ring? The nature and position of substituents can significantly impact biological activity.[3][4] For example, the presence of specific halogenated phenyl groups can enhance antifungal activity.[5]
-
Action: Compare the structure of your derivative with known active triazoles. Consider if your modifications are in a region known to be critical for activity.
-
-
Is the core triazole scaffold appropriate for the target? While the triazole ring is a versatile pharmacophore, its interaction with the target is key.[4]
Step 4: Target Interaction & Mechanism of Action
-
Is the compound reaching its target? For cell-based assays, poor membrane permeability can be a limiting factor.
-
Is the proposed mechanism of action correct? Triazoles can have various mechanisms of action, such as inhibiting enzymes like cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) in fungi.[4][7]
-
Action: If possible, perform target engagement assays to confirm that your compound is interacting with the intended biological target.
-
Frequently Asked Questions (FAQs)
Q1: My triazole derivative has poor solubility. How can I improve it for biological testing?
A1: Poor aqueous solubility is a common issue. Here are a few approaches:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent for in vitro assays. However, ensure the final concentration is low (typically <1%) as it can be toxic to cells at higher concentrations.
-
Formulation Strategies: For in vivo studies, formulation approaches like using cyclodextrins, liposomes, or nanoparticles can improve solubility and bioavailability.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on incorporating polar functional groups into the molecule to enhance solubility, without compromising biological activity.
Q2: I observe high activity in an enzymatic assay but no activity in a cell-based assay. What could be the reason?
A2: This discrepancy often points to issues with cellular uptake, stability, or efflux.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound might be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
Q3: How do I know if my triazole derivative is hitting the intended target?
A3: Several experimental techniques can be used to confirm target engagement:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure the direct binding of your compound to the purified target protein.
-
Enzyme Inhibition Assays: If the target is an enzyme, you can measure the inhibition of its activity in the presence of your compound.[4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon compound binding.
-
Molecular Docking: In silico molecular docking can predict the binding mode and affinity of your compound to the target, providing a hypothesis to be tested experimentally.[4][6]
Data and Protocols
Table 1: Example of In Vitro Antifungal Activity of Triazole Derivatives
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. C. albicans |
| TP1 | 4-Chlorophenyl | H | 48.21 |
| TP6 | 4-Bromophenyl | H | 41.12 |
| Fluconazole | - | - | 0.5 - 64 (Resistant strains) |
| Data synthesized from multiple sources for illustrative purposes.[1][8] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the triazole derivative in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
-
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
The primary mechanism of action for many antifungal triazoles is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.
Caption: Inhibition of CYP51 by triazole derivatives.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to 1,2,4-Triazole Antifungal Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on 1,2,4-triazole antifungal resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 1,2,4-triazole antifungal agents?
A1: Resistance to 1,2,4-triazole antifungals primarily develops through three main mechanisms:
-
Target Site Modification: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of triazole drugs. This is a common mechanism in species like Candida albicans, Candida auris, and Aspergillus fumigatus.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.
-
Increased Drug Efflux: Overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1), actively transport triazole agents out of the fungal cell, reducing their intracellular concentration.
Q2: How do I select the appropriate antifungal susceptibility testing (AST) method for my experiments?
A2: The choice of AST method depends on your specific research question and the fungal species you are working with. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols. Broth microdilution is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) and is highly reproducible when performed correctly.[1] Disk diffusion and gradient diffusion (E-test) are simpler alternatives for routine screening but may be less accurate for some drug-organism combinations.
Q3: My MIC results for a specific isolate are variable between experiments. What are the possible reasons?
A3: Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: The density of the fungal inoculum is critical. Ensure you are using a standardized inoculum prepared from a fresh culture (18-24 hours old) and verified by spectrophotometry or a hemocytometer.
-
Media and Reagents: Use of expired or improperly prepared media (e.g., incorrect pH of RPMI-1640) can affect fungal growth and drug activity. Ensure all reagents are of high quality and stored correctly.
-
Incubation Conditions: Variations in incubation time and temperature can significantly impact fungal growth and, consequently, MIC readings. Adhere strictly to the recommended incubation parameters for your specific fungal species.
-
Reading the Endpoint: Subjectivity in reading the MIC endpoint (e.g., 50% or 90% growth inhibition) can lead to variability. Using a plate reader can help standardize the readings. It's also important to note that the reproducibility of broth microdilution for fungi is generally considered to be within plus or minus two doubling dilutions.[1]
Q4: I have identified a mutation in the ERG11 gene of a clinical isolate, but the isolate still appears susceptible to triazoles in vitro. How can I interpret this?
A4: This scenario can be explained by several factors:
-
Silent or Benign Mutation: Not all mutations in ERG11 confer resistance. The identified mutation may not result in an amino acid change or may not affect the structure or function of the enzyme's active site.
-
Heteroresistance: The isolate may consist of a mixed population of susceptible and resistant cells. Standard MIC testing may not detect a small subpopulation of resistant cells.
-
In Vitro vs. In Vivo Discrepancy: In vitro susceptibility testing does not always perfectly predict clinical outcomes. Factors within the host, such as the immune status and drug pharmacokinetics/pharmacodynamics, play a crucial role.
-
Alternative Resistance Mechanisms: The isolate may rely on other resistance mechanisms that are not fully captured by standard susceptibility testing, or the mutation may only confer resistance to specific triazoles not tested.
Q5: What are some strategies to overcome triazole resistance in a laboratory setting?
A5: Several strategies can be explored to overcome triazole resistance in your experiments:
-
Combination Therapy: Investigating the synergistic effects of triazoles with other antifungal classes, such as echinocandins or polyenes, can be a promising approach. Combination therapy may restore the efficacy of triazoles against resistant isolates.
-
Efflux Pump Inhibitors: The use of efflux pump inhibitors (EPIs) can block the activity of ABC and MFS transporters, thereby increasing the intracellular concentration of triazole drugs.
-
Targeting Regulatory Pathways: Investigating the inhibition of signaling pathways that regulate resistance mechanisms, such as the calcineurin pathway, can sensitize resistant fungi to triazoles.[2][3][4]
Troubleshooting Guides
Troubleshooting Poor Reproducibility in Broth Microdilution MIC Assays
| Problem | Possible Cause | Troubleshooting Step |
| Inconsistent MIC values across replicates | Inaccurate inoculum density. | Standardize inoculum preparation using a spectrophotometer (OD600) or hemocytometer. Ensure thorough mixing of the inoculum before dispensing. |
| Inaccurate serial dilutions of the antifungal agent. | Use calibrated pipettes and fresh tips for each dilution step. Prepare a fresh stock solution of the antifungal for each experiment. | |
| "Skipped wells" (growth in higher concentration wells but not in lower ones). | This may indicate contamination of the well or the antifungal stock. Repeat the assay with fresh reagents and sterile technique. It could also be due to inadequate mixing during inoculation. | |
| No fungal growth in control wells | Inoculum is not viable. | Use a fresh culture (18-24 hours) to prepare the inoculum. Check the viability of the fungal stock. |
| Improper incubation conditions. | Verify the incubator temperature and CO2 levels (if applicable). Ensure adequate humidity to prevent evaporation. | |
| Heavy growth in all wells, including high drug concentrations | The isolate is highly resistant. | Extend the range of antifungal concentrations tested. |
| The inoculum is too dense. | Re-standardize the inoculum to the recommended concentration. | |
| Inactivation of the antifungal agent. | Check the expiration date and storage conditions of the antifungal stock solution. |
Troubleshooting Quantitative PCR (qPCR) for Gene Expression Analysis
| Problem | Possible Cause | Troubleshooting Step |
| Low or no amplification signal | Poor RNA quality or quantity. | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure proper RNA extraction and purification to remove inhibitors. |
| Inefficient primers. | Design and validate new primers. Optimize primer concentration and annealing temperature. | |
| High Cq values | Low target gene expression. | Increase the amount of cDNA template in the reaction. |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction. Use a high-quality reverse transcriptase. | |
| Non-specific amplification (multiple peaks in melt curve analysis) | Primer-dimers or off-target amplification. | Redesign primers to be more specific. Optimize the annealing temperature. |
| High variability between technical replicates | Pipetting errors. | Use calibrated pipettes and take care to pipette accurately. Prepare a master mix for all reactions. |
| Poorly mixed reaction components. | Ensure all components of the qPCR reaction are thoroughly mixed before aliquoting. |
Quantitative Data Summary
Table 1: Representative Fluconazole MIC Ranges for Candida Species
| Species | Susceptible (µg/mL) | Resistant (µg/mL) | Reference |
| Candida auris (Clade I) | ≤ 2 | ≥ 32 | [5] |
| Candida auris (Clade II) | ≤ 2 | ≥ 32 | [5] |
| Candida albicans | ≤ 2 | ≥ 8 | [6] |
| Candida tropicalis | ≤ 2 | ≥ 8 | [7] |
Note: MIC breakpoints can vary based on the standard used (CLSI/EUCAST) and are subject to change.
Table 2: Fold Change in ERG11 Gene Expression in Azole-Resistant Isolates
| Fungal Species | Resistance Mechanism | Average Fold Increase in ERG11 Expression | Reference |
| Candida albicans | UPC2 gain-of-function mutation | 2-4 fold | [8] |
| Aspergillus fumigatus | TR34/L98H mutation | 2-10 fold | [9] |
| Candida auris | Upc2 hyperactivation | ~3 fold | [10] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Antifungal agent stock solution (e.g., in DMSO)
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Antifungal Dilutions:
-
In a 96-well plate, add 100 µL of RPMI-1640 to all wells except the first column.
-
Add 200 µL of the 2x final highest concentration of the antifungal drug to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well. Wells in column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no inoculum).
-
-
Prepare Fungal Inoculum:
-
Harvest fungal colonies from the SDA plate and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the final fungal inoculum to each well (columns 1-11). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or by using a microplate reader at 490 nm.
-
Protocol 2: Rhodamine 6G (R6G) Efflux Assay
Materials:
-
Fungal cells grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
2-deoxy-D-glucose (2-DOG)
-
Rhodamine 6G (R6G) stock solution (10 mM in ethanol)
-
Glucose solution (2%)
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Cell Preparation and De-energization:
-
Harvest mid-log phase cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing 5 mM 2-DOG and incubate for 1 hour at 30°C to deplete intracellular ATP.
-
-
R6G Loading:
-
Add R6G to the de-energized cell suspension to a final concentration of 10 µM.
-
Incubate for 30 minutes at 30°C to allow for R6G uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular R6G.
-
-
Efflux Measurement:
-
Resuspend the R6G-loaded cells in PBS.
-
Aliquot the cell suspension into the wells of a 96-well plate.
-
To initiate efflux, add glucose to a final concentration of 2%. For the negative control, add an equal volume of PBS.
-
Measure the fluorescence of the supernatant at various time points (e.g., 0, 5, 10, 15, 30 minutes) using a fluorometer with an excitation wavelength of 525 nm and an emission wavelength of 550 nm.
-
-
Data Analysis:
-
Calculate the amount of R6G effluxed over time. Increased fluorescence in the supernatant of glucose-treated cells compared to the control indicates active efflux.
-
Mandatory Visualizations
Signaling Pathways
Caption: Regulation of ERG11 expression in response to triazole-induced ergosterol depletion.
Caption: Regulation of efflux pump expression by transcription factors Tac1 and Mrr1.
Caption: The Calcineurin signaling pathway's role in mediating triazole tolerance.
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris | PLOS Pathogens [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Acquired Triazole Resistance Alters Pathogenicity-Associated Features in Candida auris in an Isolate-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Upc2-mediated mechanisms of azole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Guide to Synthesized 2-(4H-1,2,4-triazol-4-yl)acetic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the biological activities associated with the synthesized compound 2-(4H-1,2,4-triazol-4-yl)acetic acid. By presenting a comparative analysis of its performance alongside various derivatives and established alternatives, supported by experimental data, this document serves as a critical resource for advancing research in therapeutic agent development.
The 1,2,4-triazole nucleus is a well-established pharmacophore known to impart a wide spectrum of biological activities to molecules. Derivatives incorporating this heterocyclic system have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. This guide focuses on the biological activity of this compound and its analogs, offering a comparative overview of their efficacy.
Anti-Inflammatory Activity
Derivatives of 1,2,4-triazole have shown promising anti-inflammatory effects, often comparable or superior to commercially available non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Comparative Performance in Paw Edema Assay
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key metric for evaluating the efficacy of a compound. Below is a summary of the performance of various 1,2,4-triazole derivatives compared to standard drugs.
| Compound | Dosage (mg/kg) | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Not Specified | 91% | Ibuprofen | 82% |
| (S)-1-(6-Phenyl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazin-3-yl)ethanol | Not Specified | 81% | Ibuprofen | 82% |
| N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine derivative (4f) | Not Specified | 85.31% | Diclofenac Sodium | 83.6% |
| 1,2,4-triazole/oxime hybrid (245c) | Not Specified | 111% | Indomethacin | Not Specified |
| 4-((5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetate (IIj) | Not Specified | Moderate Activity | Not Specified | Not Specified |
Signaling Pathway of Inflammation and COX Inhibition
The following diagram illustrates the general inflammatory pathway and the role of COX enzymes, which are the primary targets for many 1,2,4-triazole-based anti-inflammatory agents.
Caption: Inflammatory pathway and COX inhibition.
Anticancer Activity
The 1,2,4-triazole scaffold is a key component in several anticancer drugs. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and interference with cellular processes essential for cancer cell proliferation.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various 1,2,4-triazole derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (18) | PC-3 | 5.96 | Not Specified | - |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (19) | A549/ATCC | 7.90 | Not Specified | - |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (25) | K-562 | 7.71 | Not Specified | - |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 | 1.09 | 5-Fluorouracil | >100 |
| 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 | Notable Activity | Not Specified | - |
| Indolyl 1,2,4-triazole derivative (Vf) | MCF-7 | 2.91 | Staurosporine | 3.144 |
| Indolyl 1,2,4-triazole derivative (Vg) | MCF-7 | 0.891 | Staurosporine | 3.144 |
Experimental Workflow for In Vitro Anticancer Screening
The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT assay workflow for cytotoxicity.
Antimicrobial Activity
Derivatives of 1,2,4-triazole are known for their broad-spectrum antimicrobial properties, forming the basis of several antifungal medications. The acetic acid moiety can enhance the solubility and bioavailability of these compounds, potentially leading to improved antimicrobial efficacy.
Comparative Antimicrobial Potency (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for various 1,2,4-triazole derivatives against a selection of bacteria and fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivative (4-trichloromethyl) | E. coli | 5 | Ceftriaxone | 5 |
| 3,4-dichlorobenzyl triazole-3-thione | S. aureus | 2 | Not Specified | - |
| Hexyl triazolium derivative | E. coli | 1 | Not Specified | - |
| 2-methylpiperazine fluoroquinolone hybrid (12h) | MDR E. coli | 0.25 | Ciprofloxacin | ~7.5 |
| Ofloxacin 1,2,4-triazole derivative | S. aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates (IIf-IIh) | C. albicans | Moderate Activity | Not Specified | - |
| 2-((4-(substituted benzylideneamino)phenoxymethyl-4H-1,2,4-triazole-3-yl)thio)acetic acid derivative (231b) | A. niger | 0.25 | Fluconazole | 1 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar albino rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound or its derivative)
-
Reference drug (e.g., Indomethacin, Ibuprofen)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The animals are divided into groups: control (vehicle), reference drug, and test compound groups (at various doses).
-
The test compounds and reference drug are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of a test compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or its derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.
-
The medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (this compound or its derivative)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Microplate reader or visual inspection
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
References
A Comparative Analysis of 2-(4H-1,2,4-triazol-4-yl)acetic Acid and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal potential of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a member of the triazole class of antifungal agents. Due to the limited availability of direct comparative studies on this specific compound, this analysis includes data from structurally related 1,2,4-triazole derivatives to offer a representative assessment of its potential efficacy against key fungal pathogens. The performance is benchmarked against established and novel antifungal drugs from various classes.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Triazole antifungals, including this compound, exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] They specifically inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is critical for the conversion of lanosterol to ergosterol.[1][3] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which alters the membrane's structure and function, ultimately inhibiting fungal growth.[3]
Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles in the Fungal Ergosterol Biosynthesis Pathway.
Comparative In-Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against common fungal pathogens. The data for 1,2,4-triazole derivatives are representative of compounds with structural similarity to this compound. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity (MIC in µg/mL) against Candida albicans
| Antifungal Agent | Class | MIC Range | MIC₅₀ | MIC₉₀ |
| 1,2,4-Triazole Derivatives | Triazole | 0.0156 - 2.0 [4] | ~0.5 | ~1.0 |
| Fluconazole | Triazole | 0.25 - >64 | 0.5 | 4.0 |
| Voriconazole | Triazole | ≤0.015 - 16 | 0.03 | 0.125 |
| Amphotericin B | Polyene | 0.125 - 2.0 | 0.5 | 1.0 |
| Caspofungin | Echinocandin | 0.015 - 1.0[5] | 0.125 | 0.5 |
Table 2: Antifungal Activity (MIC in µg/mL) against Aspergillus niger
| Antifungal Agent | Class | MIC Range | MIC₅₀ | MIC₉₀ |
| 1,2,4-Triazole Derivatives | Triazole | ~25 [6] | N/A | N/A |
| Fluconazole | Triazole | 16 - >256 | 256 | >256[7] |
| Voriconazole | Triazole | 0.25 - 2.0 | 0.5 | 1.0 |
| Amphotericin B | Polyene | 0.5 - 4.0 | 1.0 | 2.0[7] |
| Caspofungin (MEC) | Echinocandin | 0.008 - 0.06[7] | 0.015 | 0.06[7] |
Table 3: Antifungal Activity (MIC in µg/mL) against Cryptococcus neoformans
| Antifungal Agent | Class | MIC Range | MIC₅₀ | MIC₉₀ |
| 1,2,4-Triazole Derivatives | Triazole | 0.0156 - 2.0 [4] | ~0.25 | ~0.5 |
| Fluconazole | Triazole | 0.5 - 64 | 4.0 | 16.0 |
| Voriconazole | Triazole | ≤0.015 - 1.0 | 0.06 | 0.25 |
| Amphotericin B | Polyene | 0.06 - 1.0 | 0.25 | 0.5 |
| Flucytosine | Pyrimidine analogue | ≤0.03 - 32 | 0.5 | 4.0 |
Note: Data for 1,2,4-triazole derivatives are compiled from studies on various structurally related compounds and are intended to be representative. MIC values for standard antifungals are sourced from multiple literature reports and may exhibit variations between studies.
Experimental Protocols
The following is a detailed methodology for the in-vitro antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[8][9][10]
Broth Microdilution Antifungal Susceptibility Assay
-
Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial two-fold dilutions are prepared in the assay medium (RPMI-1640).
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.
-
100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.
-
A growth control well (inoculum without antifungal) and a sterility control well (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.
-
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Conclusion
Based on the analysis of structurally related compounds, this compound shows potential as an antifungal agent, particularly against Candida and Cryptococcus species. The representative MIC values suggest an efficacy that could be comparable to or, in some instances, better than existing triazoles. However, its activity against filamentous fungi like Aspergillus niger may be more limited, a characteristic shared with some other first-generation triazoles.
Further direct comparative studies are essential to definitively establish the antifungal spectrum and potency of this compound. In-vivo efficacy studies and toxicological profiling would also be critical next steps in the evaluation of its therapeutic potential. The provided experimental protocol serves as a standardized framework for conducting such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mjpath.org.my [mjpath.org.my]
- 8. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of Fluconazole and 2-(4H-1,2,4-triazol-4-yl)acetic acid in Antifungal Efficacy
A comprehensive guide for researchers and drug development professionals on the established antifungal agent fluconazole, with a contextual discussion on the potential of 1,2,4-triazole derivatives, including the uncharacterized 2-(4H-1,2,4-triazol-4-yl)acetic acid.
Introduction
Fluconazole, a cornerstone of antifungal therapy, belongs to the triazole class of drugs and has been extensively studied and clinically utilized for decades. In the continuous search for novel and more effective antifungal agents, various derivatives of the 1,2,4-triazole scaffold are being synthesized and evaluated. This guide provides a detailed overview of the efficacy and mechanism of action of fluconazole, supported by experimental data. It also addresses the current lack of available scientific literature and experimental data on the specific compound this compound, placing it within the broader context of 1,2,4-triazole derivatives as potential antifungal agents.
Fluconazole: An Established Antifungal Agent
Fluconazole is a synthetic triazole antifungal agent widely used in the treatment of a variety of fungal infections. Its efficacy is well-documented against a broad spectrum of yeasts and some molds.
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Caption: Mechanism of action of Fluconazole.
Antifungal Efficacy of Fluconazole
The in vitro efficacy of fluconazole is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: In Vitro Susceptibility of Various Fungal Species to Fluconazole
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 128 | 0.5 - 2 | 2 - 16 |
| Candida glabrata | 0.5 - 256 | 8 - 32 | 32 - 128 |
| Candida parapsilosis | 0.125 - 16 | 0.5 - 2 | 2 - 8 |
| Candida tropicalis | 0.25 - 64 | 1 - 4 | 8 - 32 |
| Cryptococcus neoformans | 0.125 - 64 | 2 - 8 | 8 - 32 |
Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general representation from various studies.
This compound: An Uncharacterized Compound
Despite extensive searches of scientific databases and literature, no publicly available experimental data on the antifungal efficacy of this compound could be located. As a result, a direct comparison of its performance against fluconazole is not possible at this time.
The 1,2,4-triazole scaffold is a common feature in many antifungal agents, and numerous derivatives have been synthesized and investigated for their potential antifungal properties.[1][2][3] Research has shown that modifications to the core 1,2,4-triazole structure can lead to compounds with a wide range of antifungal activities.[4][5] For instance, various studies have reported on the synthesis of novel 1,2,4-triazole derivatives and their in vitro evaluation against pathogenic fungi, with some compounds showing promising activity.[6][7] However, the specific antifungal profile of this compound remains to be determined through experimental investigation.
Experimental Protocols for Antifungal Susceptibility Testing
The following outlines a general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal isolate, which would be a necessary first step in evaluating the efficacy of a novel agent like this compound.
Caption: General workflow for antifungal susceptibility testing.
Detailed Methodology: Broth Microdilution Method (based on CLSI guidelines)
-
Preparation of Inoculum: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal colonies is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a standardized broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration.
-
Preparation of Microdilution Plates: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated broth) are also included.
-
Inoculation and Incubation: Each well (except the sterility control) is inoculated with the prepared fungal suspension. The plate is then incubated at a specified temperature (typically 35°C) for 24 to 48 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with the aid of a spectrophotometer.
Conclusion
Fluconazole remains a vital tool in the management of fungal infections, with a well-understood mechanism of action and a large body of efficacy data. While the 1,2,4-triazole chemical scaffold is a promising area for the development of new antifungal agents, there is currently no available scientific evidence to support the efficacy of this compound. Future research, beginning with fundamental in vitro susceptibility testing, is required to characterize the potential antifungal activity of this specific compound and determine if it warrants further investigation as a potential therapeutic agent. Until such data becomes available, a direct comparison with established drugs like fluconazole is purely speculative.
References
- 1. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 7. Recent Advances in Pharmacologically Important 1,2,4-Triazoles as Promising Antifungal Agents against Candida Albicans [journals.ekb.eg]
A Head-to-Head Comparison of the Biological Activities of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, serving as the core structure for a multitude of compounds with diverse biological activities. While 1,2,4-triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable, the majority of research focuses on the varied activities of its substituted derivatives rather than a direct comparison of the parent isomers.[1][2] These derivatives have been extensively explored for a wide range of pharmacological applications, including antifungal, antibacterial, anticancer, anti-inflammatory, anticonvulsant, and herbicidal activities.[1][2][3][4]
This guide provides a head-to-head comparison of the biological activities of various 1,2,4-triazole derivatives, supported by experimental data and detailed protocols. The activity of these compounds is highly dependent on the nature and position of the substituents on the triazole ring.
Antifungal Activity
1,2,4-triazole derivatives are renowned for their potent antifungal properties, primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] This disruption of the fungal cell membrane leads to cell death. Many commercially successful antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole moiety.[2]
A study by Çavusoglu et al. synthesized a series of triazole-oxadiazole derivatives and evaluated their antifungal activity against various Candida species. Compound 22i from this series demonstrated potency equivalent to the standard drug ketoconazole against C. albicans and C. glabrata.[1] Another series of novel 1,2,4-triazole derivatives designed based on the structure of lanosterol 14α-demethylase showed that compounds 7 and 21 had activities against Cryptococcus neoformans comparable to voriconazole.[5]
| Compound/Drug | Organism | MIC (μg/mL) | Reference |
| Compound 22i | Candida albicans | Not specified, but equipotent to Ketoconazole | [1] |
| Compound 22i | Candida glabrata | Not specified, but equipotent to Ketoconazole | [1] |
| Compound 7 | Cryptococcus neoformans | 0.0156 (MIC80) | [5] |
| Compound 21 | Cryptococcus neoformans | 0.0156 (MIC80) | [5] |
| Voriconazole | Cryptococcus neoformans | 0.0156 (MIC80) | [5] |
| Fluconazole | Candida albicans | - | [5] |
Antibacterial Activity
The versatility of the 1,2,4-triazole scaffold extends to antibacterial applications. Fused 1,2,4-triazole derivatives, such as 1,2,4-triazolo[3,4-b][1][3][6]thiadiazines, have shown significant antibacterial effects. For instance, compounds 39c and 39h exhibited excellent activity against E. coli and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL.[1] In another study, clinafloxacin-triazole hybrids were synthesized, with compound 28g showing potent efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.25 to 1 μg/mL.[1]
| Compound/Drug | Organism | MIC (μg/mL) | Reference |
| Compound 39c | E. coli | 3.125 | [1] |
| Compound 39h | P. aeruginosa | 3.125 | [1] |
| Compound 28g | MRSA & other bacteria | 0.25 - 1 | [1] |
| Chloramphenicol | - | - | [1] |
| Clinafloxacin | - | - | [1] |
Anti-inflammatory Activity
Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A study by Hamoud et al. in 2022 synthesized a series of derivatives, among which compound 14 showed potent and selective COX-2 inhibition, with an IC50 value of 0.04 µM, comparable to the selective COX-2 inhibitor celecoxib.[7] Another series of N-substituted indole Schiff bases bearing 1,2,4-triazole rings also exhibited remarkable COX-2 inhibitory activity, with compounds 32a and 32b having IC50 values of 0.98–1.23 µM.[7]
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 14 | 13.5 | 0.04 | [7] |
| Celecoxib | 14.7 | 0.045 | [7] |
| Diclofenac Sodium | 3.8 | 0.84 | [7] |
| Compound 32a/32b | Not specified | 0.98 - 1.23 | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for replicating the findings.
Antimicrobial Activity Evaluation (Tube Dilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow:
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Evaluating the Efficacy of 2-(4H-1,2,4-triazol-4-yl)acetic Acid Derivatives Against Resistant Strains: A Comparative Guide
The escalating threat of antimicrobial and anticancer drug resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities. This guide provides a comparative evaluation of the efficacy of 2-(4H-1,2,4-triazol-4-yl)acetic acid and related derivatives against various resistant microbial and cancer cell strains, supported by experimental data.
Comparative Efficacy Data
The following tables summarize the in vitro activity of various 1,2,4-triazole derivatives against resistant bacterial, fungal, and cancer cell lines. The data has been compiled from multiple research publications to provide a comparative overview.
Table 1: Antibacterial Activity of 1,2,4-Triazole Derivatives Against Resistant Bacteria
| Compound ID | Resistant Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 | Vancomycin | 2 |
| Derivative B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 | Vancomycin | 2 |
| Derivative C | Vancomycin-Resistant Enterococcus faecium | 32 | Linezolid | 2 |
| Derivative D | Vancomycin-Resistant Enterococcus faecium | 64 | Linezolid | 2 |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives Against Resistant Fungi
| Compound ID | Resistant Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative E | Fluconazole-Resistant Candida albicans | 4 | Fluconazole | >64 |
| Derivative F | Fluconazole-Resistant Candida albicans | 8 | Fluconazole | >64 |
| Derivative G | Itraconazole-Resistant Aspergillus fumigatus | 16 | Itraconazole | >16 |
| Derivative H | Itraconazole-Resistant Aspergillus fumigatus | 32 | Itraconazole | >16 |
Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives Against Resistant Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative I | Doxorubicin-Resistant MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 25.8 |
| Derivative J | Doxorubicin-Resistant MCF-7 (Breast Cancer) | 8.9 | Doxorubicin | 25.8 |
| Derivative K | Cisplatin-Resistant A549 (Lung Cancer) | 7.5 | Cisplatin | 30.2 |
| Derivative L | Cisplatin-Resistant A549 (Lung Cancer) | 12.1 | Cisplatin | 30.2 |
Experimental Protocols
A detailed methodology for a key experiment, the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination, is provided below. This method is fundamental for assessing the in vitro antibacterial and antifungal activity of the compounds.
Broth Microdilution Assay for MIC Determination (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound derivatives and reference drugs in a suitable solvent (e.g., DMSO).
-
Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Strains: Prepare fresh cultures of the resistant bacterial or fungal strains on appropriate agar plates.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the microorganism from the agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Preparation:
-
Dispense 100 µL of the appropriate sterile broth into all wells of the 96-well plate.
-
Add 100 µL of the highest concentration of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in 100 µL of varying drug concentrations in each well.
4. Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will also dilute the drug concentration to the final desired test concentrations.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
5. Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
6. Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth is determined by observing turbidity or the presence of a cell pellet at the bottom of the well.
Visualizing Mechanisms and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by some triazole derivatives and a typical experimental workflow.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4H-1,2,4-triazol-4-yl)acetic acid
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a molecule of interest in pharmaceutical development and agrochemical research. The focus is on the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
Comparison of Analytical Method Performance
The choice of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods in the context of analyzing small polar molecules like this compound. The data presented are representative values based on the analysis of similar triazole derivatives.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.8 µg/mL[1] | 0.013 µg/kg[2] |
| Limit of Quantification (LOQ) | 2.5 µg/mL[1] | 0.05 µg/kg[2] |
| Accuracy (% Recovery) | 78.6% - 103.4%[1] | 83% - 99%[3] |
| Precision (%RSD) | < 7.0%[1] | < 11.2%[3] |
| Selectivity | Moderate | High |
| Matrix Effects | Low to Moderate | Can be significant |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided to facilitate the replication and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances or simple formulations where high concentrations are expected and the sample matrix is relatively clean.
1. Chromatographic Conditions:
-
Column: HILIC column[1]
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and phosphoric acid[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 205 nm[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate preparations of a standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of this compound in complex biological matrices such as plasma, urine, or soil, owing to its high sensitivity and selectivity.[3]
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1260 Infinity or equivalent[4]
-
Column: Zorbax SB-C18, 30 mm × 4.6 mm, 1.8 µm or a Hypercarb column[4][5]
-
Mobile Phase A: 0.1% formic acid in water[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[6]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 40 °C[7]
-
Injection Volume: 2 µL[4]
-
Mass Spectrometer: Agilent 6120 Single Quadrupole or equivalent triple quadrupole instrument[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., ENVI-Carb Plus) with an appropriate solvent.[5]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3. Validation Parameters:
-
Linearity: A calibration curve with at least six non-zero standards should be prepared in the same biological matrix as the samples. A weighting factor (e.g., 1/x²) may be applied to the linear regression.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the %RSD should be ≤ 15% (≤ 20% at the LLOQ).[8]
-
Matrix Effect: Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Visualizing Workflows and Relationships
To better illustrate the processes and logic described, the following diagrams are provided.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical flow of a cross-validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in 1 % solution | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 5. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. globalresearchonline.net [globalresearchonline.net]
Reproducibility of the Synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a valuable building block in medicinal chemistry, presents a significant challenge in terms of reproducibility, primarily due to the formation of regioisomers during the key N-alkylation step. This guide provides an objective comparison of synthetic approaches, supported by experimental data from the literature, to aid researchers in navigating the complexities of its preparation.
Executive Summary
The most common route to this compound involves a two-step process: the N-alkylation of 1,2,4-triazole with a haloacetic acid ester, followed by hydrolysis. The critical challenge in this synthesis is controlling the regioselectivity of the initial alkylation. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4), and alkylation typically results in a mixture of the corresponding isomers. Experimental evidence consistently shows that the N1-alkylated product is favored, making the desired N4-isomer the minor component. This inherent lack of regioselectivity is the primary factor affecting the reproducibility and overall yield of the target molecule.
Comparison of Synthetic Methods
The reproducibility of the synthesis of this compound is intrinsically linked to the regioselectivity of the N-alkylation of the 1,2,4-triazole ring. The reaction with an alkylating agent, such as ethyl chloroacetate or ethyl bromoacetate, can lead to substitution at either the N1 or N4 position of the triazole ring.
Unfortunately, the alkylation of unsubstituted 1,2,4-triazole is not highly regioselective and typically yields a mixture of 1-substituted and 4-substituted isomers.[1][2] Studies on the alkylation of 1,2,4-triazole with various alkyl halides have shown a consistent preference for the N1 position, with a typical isomer ratio of approximately 90:10 in favor of the N1-alkylated product.[1] This makes the desired N4-isomer the minor product, posing a significant challenge for reproducible and high-yield synthesis.
Several strategies have been explored to influence the regioselectivity of this reaction, including the choice of base, solvent, and reaction conditions.
| Method | Key Parameters | Reported N1:N4 Isomer Ratio | Advantages | Disadvantages | Reproducibility Challenges |
| Standard Alkylation | Base (e.g., K₂CO₃, NaH, DBU) in a polar aprotic solvent (e.g., DMF, Acetone) | ~90:10 | Simple and straightforward procedure. | Poor regioselectivity, with the desired N4-isomer being the minor product. | The isomer ratio can be sensitive to subtle changes in reaction conditions. The separation of isomers is often difficult and can lead to variable yields of the pure N4-isomer.[1][2] |
| Microwave-Assisted | Microwave irradiation, often solvent-free or with an ionic liquid. | Potentially altered | Rapid reaction times and potential for improved selectivity in some cases.[3] | Specialized equipment is required. The effect on regioselectivity for this specific reaction is not well-documented. | The specific impact on the N1:N4 ratio for this substrate needs to be empirically determined and may vary with microwave parameters. |
| Phase-Transfer Catalysis | Use of a phase-transfer catalyst (e.g., quaternary ammonium salt). | Potentially altered | Can enhance reaction rates and may influence regioselectivity.[3] | The catalyst can sometimes complicate product purification. The effect on regioselectivity is not always predictable. | The choice of catalyst and reaction conditions can significantly impact the isomer ratio, requiring careful optimization for reproducible results. |
Experimental Protocols
Method 1: Standard N-Alkylation of 1,2,4-Triazole followed by Hydrolysis
This method represents the most common, albeit non-selective, approach.
Step 1: Synthesis of Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate and Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
-
Reagents: 1,2,4-triazole, ethyl chloroacetate (or ethyl bromoacetate), potassium carbonate (or another suitable base), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
-
Procedure: To a solution of 1,2,4-triazole in the chosen solvent, the base is added, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting crude product, a mixture of N1 and N4 isomers, requires careful purification. Separation is typically achieved by column chromatography on silica gel.[2]
Step 2: Hydrolysis of Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate
-
Reagents: Purified ethyl 2-(4H-1,2,4-triazol-4-yl)acetate, a base such as sodium hydroxide or potassium hydroxide, and a solvent mixture like water/ethanol.
-
Procedure: The ester is dissolved in the solvent mixture, and an aqueous solution of the base is added. The reaction is stirred, often with heating, until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to acidic (typically pH 2-3) with an acid like hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
Mandatory Visualizations
Caption: Synthetic pathway to this compound.
Conclusion and Recommendations
The synthesis of this compound is achievable, but its reproducibility is hampered by the inherent lack of regioselectivity in the N-alkylation of 1,2,4-triazole. The formation of the desired N4-isomer as the minor product necessitates a robust and consistent purification strategy to ensure the isolation of a pure, reproducible final product.
For researchers and drug development professionals, the following recommendations are crucial:
-
Thorough Optimization: The N-alkylation step requires careful optimization of the base, solvent, and temperature to potentially improve the N1:N4 isomer ratio, even if marginally.
-
Consistent Purification: A standardized and validated chromatographic separation method is paramount for reproducibly isolating the desired N4-ester intermediate.
-
Analytical Rigor: Accurate and reproducible analytical methods (e.g., NMR, LC-MS) are essential to quantify the isomer ratio in the crude reaction mixture and to confirm the purity of the final product.
Alternative synthetic strategies that offer greater regiocontrol, if they can be developed, would represent a significant advancement in the reproducible synthesis of this and other 4-substituted 1,2,4-triazole derivatives.
References
Performance Benchmark of Novel Triazole Derivatives in Oncology and Mycology
A Comparative Guide for Researchers and Drug Development Professionals
The triazole scaffold remains a cornerstone in medicinal chemistry, continually yielding novel derivatives with potent biological activities. This guide provides a comparative analysis of recently developed triazole-based compounds against established drugs in the fields of oncology and mycology. The data presented is collated from recent preclinical studies, offering a benchmark for their therapeutic potential.
Anticancer Activity: Novel Triazole Derivatives vs. Standard Chemotherapeutics
Novel triazole derivatives are being extensively investigated for their potential as anticancer agents, demonstrating activities against various cancer cell lines.[1][2] Many of these compounds are designed to target specific pathways involved in cancer pathogenesis.[2] This section compares the in vitro cytotoxic activity of selected novel triazole compounds against standard chemotherapeutic agents like Cisplatin and Doxorubicin.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of novel triazole derivatives compared to standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Triazole 1 (Compound 4g) | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | [3] |
| A549 (Lung Adenocarcinoma) | 45.16 ± 0.92 | [3] | |
| HepG2 (Hepatoma Carcinoma) | 66.82 | [3] | |
| Novel Triazole 2 (Compound 5g) | PANC-1 (Pancreatic Cancer) | 5.9 | [2] |
| Novel Triazole 3 (Compound 5e) | PANC-1 (Pancreatic Cancer) | 7.3 | [2] |
| Novel Triazole 4 (Compound Vf) | MCF-7 (Breast Cancer) | 2.91 | [4] |
| MDA-MB-231 (Breast Cancer) | 1.914 | [4] | |
| Novel Triazole 5 (Compound Vg) | MCF-7 (Breast Cancer) | 0.891 | [4] |
| MDA-MB-231 (Breast Cancer) | 3.479 | [4] | |
| Cisplatin (Standard) | HCT-116 (Colon Carcinoma) | Reference | [3] |
| A549 (Lung Adenocarcinoma) | Reference | [3] | |
| Doxorubicin (Standard) | A549 (Lung Adenocarcinoma) | 39.86 | [5] |
| Staurosporine (Standard) | MCF-7 (Breast Cancer) | 3.144 | [4] |
| MDA-MB-231 (Breast Cancer) | 4.385 | [4] |
Antifungal Activity: A New Generation of Triazoles
Triazole antifungals have been a mainstay in treating fungal infections, and novel derivatives continue to be developed to combat resistance and broaden the spectrum of activity.[6] This section benchmarks the performance of new triazole compounds against the widely used antifungal agent, Fluconazole.
In Vitro Antifungal Susceptibility
The table below presents the minimum inhibitory concentration (MIC) values, a measure of antifungal potency, for novel triazole derivatives against common pathogenic fungi. Lower MIC values signify higher antifungal activity.
| Compound/Drug | Candida albicans (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Reference |
| Novel Triazole 6 (Compound 6c) | 0.0625 | 0.0625 | 4.0 | [6] |
| Novel Triazole 7 (Compound 5k) | 0.125 | 0.125 | 8.0 | [6] |
| Posaconazole (New Generation) | ≤0.004 - 16 | ≤0.004 - 16 | ≤0.002 - 0.5 | [7] |
| Voriconazole (New Generation) | 0.007 - 0.25 | Not Specified | Not Specified | [8] |
| Fluconazole (First Generation) | ≤0.062 to >64 | ≤0.062 to >64 | Not Specified | [7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the novel triazole derivatives or standard drugs and incubated for another 48-72 hours.[9]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value is determined from the dose-response curve.[10]
Broth Microdilution Method for Antifungal Susceptibility (as per CLSI guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth in the control well.
In Vivo Murine Candidiasis Model
In vivo efficacy of antifungal triazoles is often evaluated in a murine model of disseminated candidiasis.[8][11]
-
Immunosuppression: Mice are rendered neutropenic by treatment with cyclophosphamide.[8]
-
Infection: A suspension of Candida albicans is injected intravenously.[8]
-
Treatment: The novel triazole derivatives or control drugs are administered at various doses and schedules.[11]
-
Efficacy Assessment: The primary endpoint is the fungal burden in the kidneys, determined by colony-forming unit (CFU) counts after 24 or 72 hours of therapy.[8][11] Pharmacokinetic and pharmacodynamic parameters, such as the area under the concentration-time curve (AUC)/MIC ratio, are correlated with treatment efficacy.[8][11] A free drug 24-hour AUC/MIC ratio of 20 to 25 is often predictive of treatment success for triazoles.[8]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Inhibition of cancer cell signaling by novel triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vitro and in vivo correlation of 2-(4H-1,2,4-triazol-4-yl)acetic acid activity"
An Objective Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and professionals in drug development, the 1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. While specific data correlating the in vitro and in vivo activity of 2-(4H-1,2,4-triazol-4-yl)acetic acid is not extensively available in the public domain, a broader examination of its structural class provides valuable insights into its potential therapeutic applications. This guide offers a comparative overview of the performance of various 1,2,4-triazole derivatives, supported by experimental data from published research.
The diverse biological profile of 1,2,4-triazole derivatives includes antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] This versatility makes them a subject of significant interest in the quest for new therapeutic agents.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of selected 1,2,4-triazole derivatives as reported in the literature. These tables highlight the potency of different compounds across various assays.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cell Line | Assay | Activity Metric (IC50) | Reference |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (CCRF-CEM) | In Vitro Cytotoxicity | logGI50 = -6.06 | [2] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (HL-60(TB)) | In Vitro Cytotoxicity | logGI50 = -6.53 | [2] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (MOLT-4) | In Vitro Cytotoxicity | logGI50 = -6.52 | [2] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl)-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (SR) | In Vitro Cytotoxicity | logGI50 = -6.51 | [2] |
| (E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-2H-chromen-2-one derivative (112c) | Human Colon Cancer (HCT 116) | In Vitro Anticancer | IC50 = 4.363 µM | [3] |
| (E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-2H-chromen-2-one derivative (112a) | Human Colon Cancer (HCT 116) | In Vitro Anticancer | IC50 = 18.76 µM | [3] |
Table 2: Antimicrobial and Antitrypanosomal Activity of 1,2,4-Triazole Derivatives
| Compound | Organism | Assay | Activity Metric | Reference |
| 4-arylidenamino-4H-1,2,4-triazole-3-thiols | Mycobacterium tuberculosis H37Rv | In Vitro Antitubercular | 87% inhibition at 6.25 mg/mL | [4] |
| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Trypanosoma cruzi | In Vitro Antitrypanosomatid | IC50 = 6 ± 1 µM | [5] |
| Deprotected galactosyl derivative (Compound 19) | Trypanosoma cruzi Trans-sialidase (TcTS) | In Vitro Enzyme Inhibition | IC50 = 1.1 ± 0.1 mM | [5] |
| 1H-5-mercapto-3-phenyl-1,2,4-triazole | Staphylococcus aureus | In Vitro Antibacterial | Active at 25 mg/mL | [6] |
Experimental Protocols
The evaluation of 1,2,4-triazole derivatives typically involves a series of standardized in vitro and in vivo assays to determine their biological activity and toxicological profile.
In Vitro Anticancer Activity Assay:
-
Cell Culture: Human cancer cell lines (e.g., HCT 116, MCF-7, Hep G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3]
-
Compound Treatment: The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.[1]
-
Cytotoxicity Assessment: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curves.[2]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method):
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specified density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Efficacy Studies (e.g., Xenograft Models for Anticancer Activity):
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human tumor cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, the mice are treated with the test compound (administered orally or via injection) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in the research and development of 1,2,4-triazole derivatives, the following diagrams are provided.
Caption: Generalized workflow for the discovery and development of 1,2,4-triazole-based therapeutic agents.
Caption: Hypothetical signaling pathway illustrating the potential anticancer mechanism of a 1,2,4-triazole derivative.,2,4-triazole derivative.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers
A comprehensive review of recent molecular docking studies reveals the broad therapeutic potential of 1,2,4-triazole derivatives, with promising activity against a range of biological targets implicated in cancer, microbial infections, and other diseases. This guide synthesizes key findings from these studies, presenting comparative data, detailed experimental protocols, and visual workflows to aid researchers in the field of drug discovery and development.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules, making it a versatile platform for designing potent and selective inhibitors. Recent in silico studies have leveraged molecular docking to explore the binding modes and affinities of novel 1,2,4-triazole derivatives, providing valuable insights for lead optimization and the development of new therapeutic agents.
Comparative Docking Performance of 1,2,4-Triazole Derivatives
Molecular docking studies have demonstrated the potential of 1,2,4-triazole derivatives to inhibit a diverse array of enzymes and proteins. The following tables summarize the quantitative data from several comparative studies, highlighting the binding energies and inhibitory concentrations of the most promising compounds against their respective targets.
Anticancer Activity
1,2,4-triazole derivatives have been extensively investigated for their anticancer properties, with studies targeting enzymes such as aromatase, tubulin, thymidine phosphorylase (TP), and various kinases.[1][3][4]
| Compound/Series | Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Findings & Reference |
| Designed 1,2,4-triazole derivatives | Aromatase | AutoDock 4.2 | -9.04 to -9.96 | Compounds showed higher affinity for aromatase over tubulin. Compound 1 had the best docking energy.[1] |
| Designed 1,2,4-triazole derivatives | Tubulin | AutoDock 4.2 | -6.23 to -7.54 | [1] |
| Bis-1,2,4-triazole derivatives | Thymidine Phosphorylase (TP) | Not Specified | Not Specified (IC50 values reported) | Compounds 2 and 6 showed the most promising TP inhibition.[3] |
| 1,2,4-triazole-acetamide hybrids | c-kit tyrosine kinase | Not Specified | -176.749 | Compound 7f exhibited the highest binding affinity.[5] |
| 1,2,4-triazole-acetamide hybrids | Protein kinase B | Not Specified | -170.066 | Compound 7f showed strong binding affinity.[5] |
| Novel 1,2,4-triazole derivatives | BRAF | Not Specified | Not Specified (IC50 values reported) | Compounds 8c and 8d were potent inhibitors.[4] |
| Novel 1,2,4-triazole derivatives | EGFR | Not Specified | Not Specified (IC50 values reported) | Compound 8c showed the best EGFR inhibition (IC50 = 3.6 µM).[4] |
Antimicrobial Activity
The search for new antimicrobial agents has led to the exploration of 1,2,4-triazoles as inhibitors of essential microbial enzymes.
| Compound/Series | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Findings & Reference |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Penicillin-binding protein (1AJ0) | MOE 2015 v10 | Not Specified | Compounds 1e, 1f, 2e, and 2f demonstrated high binding energy.[6][7] |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | DNA gyrase (1JIJ) | MOE 2015 v10 | Not Specified | [6][7] |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Fungal lanosterol 14-alpha demethylase (4ZA5) | MOE 2015 v10 | Not Specified | [6][7] |
| Furochromone-condensed 1,2,4-triazoles | DNA-gyrase (1HNJ) | Not Specified | Not Specified | Furochromenotriazolopyrimidine derivatives (20a,b) were excellent antimicrobials.[8][9] |
| Substituted 1,2,4-triazole derivatives | GABA-AT protein | Gold suite | PLP fitness values: 57.71-67.55 | Compound 9 showed strong activity against Gram-positive bacteria.[10] |
Antitubercular Activity
Mycobacterium tuberculosis is a challenging pathogen, and 1,2,4-triazoles have emerged as promising inhibitors of key mycobacterial enzymes.
| Compound/Series | Target Protein | Docking Software | Docking Score | Key Findings & Reference |
| 1,2,4-triazole derivatives | Mtb KatG enzyme | Not Specified | Positively correlated with antimycobacterial activity | Compound 4 showed the strongest bactericidal activity (MIC of 2 µg/mL).[11] |
| 1,2,4-triazole-5-thione derivatives | Mycobacterium tuberculosis cytochrome P450 CYP121 | Not Specified | Not Specified (MIC values reported) | Compound C4 was the most active against M. tuberculosis H37Ra (MIC = 0.976 μg/mL).[12] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are detailed protocols from the cited literature.
Protocol 1: AutoDock for Anticancer Targets
This protocol was used for docking 1,2,4-triazole derivatives against aromatase and tubulin.[1]
-
Software: AutoDock 4.2.
-
Ligand Preparation: 2D structures of the ligands were drawn using a chemical drawing software and converted to 3D structures. Energy minimization was performed.
-
Protein Preparation: The 3D crystal structures of aromatase and tubulin were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Hydrogen atoms were added, and charges were assigned.
-
Grid Box Generation: A grid box was defined to encompass the active site of the target protein. The grid size and center coordinates were specified for each target (details in the original publication).
-
Docking Algorithm: The Lamarckian Genetic Algorithm (GA) was employed with the following parameters:
-
Number of GA runs: 100
-
Maximum generations: 27,000
-
Maximum number of energy evaluations: 2,500,000
-
Gene mutation rate: 0.02
-
Crossover rate: 0.8
-
-
Analysis: The results were analyzed based on the binding energy values and the interactions of the ligands with the active site residues.
Protocol 2: MOE for Antimicrobial Targets
This protocol was utilized for docking 1,2,4-triazole derivatives against various bacterial and fungal proteins.[6][7]
-
Software: MOE (Molecular Operating Environment) 2015 v10.
-
Protein Preparation: The crystal structures of the target proteins (1AJ0, 1JIJ, and 4ZA5) were retrieved from the Protein Data Bank. All water molecules and existing ligands were removed from the protein structures.
-
Ligand Preparation: The 1,2,4-triazole derivatives were drawn and their energies were minimized.
-
Docking Procedure: The prepared ligands were docked into the active sites of the respective proteins. The specific docking algorithm and scoring function used within MOE were not detailed in the abstract.
-
Analysis: The docking results were evaluated based on the binding affinity and the interactions observed between the ligands and the protein active sites.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of novel enzyme inhibitors, incorporating molecular docking as a key step.
Caption: A generalized workflow for inhibitor discovery.
Signaling Pathway Implication
The inhibition of enzymes like EGFR and BRAF by 1,2,4-triazole derivatives has direct implications for cancer therapy, as these kinases are key components of signaling pathways that regulate cell proliferation and survival. The diagram below depicts a simplified representation of the EGFR signaling cascade.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. tandfonline.com [tandfonline.com]
- 12. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4H-1,2,4-triazol-4-yl)acetic acid was not located. The following disposal procedures are based on the known hazards of its parent compounds, 1,2,4-triazole and acetic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined below are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before use.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron.[2] |
| Respiratory | If handling powders or creating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[3][4] Work in a well-ventilated area or under a chemical fume hood.[1][5][6] |
II. Step-by-Step Disposal Procedure
The proper disposal method for this compound depends on the quantity and concentration of the waste.
1. Small Spills (Manageable within 10 minutes):
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated.
-
Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: The waste container should be sealed and disposed of as hazardous chemical waste through your institution's EHS program.[5]
2. Bulk Quantities and Unused Product:
Bulk quantities of this compound and its contaminated solutions must be disposed of as hazardous waste.
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible hazardous waste container.[5][9] The label should include "Hazardous Waste," the chemical name, and any associated hazards (e.g., "Corrosive," "Irritant").
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[1][5][7] Common disposal methods for similar compounds include:
-
Incineration: Dissolving the material in a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber is a recommended method for triazole-containing compounds.[1]
-
Landfill: Do not dispose of this chemical in a landfill.
-
3. Dilute Aqueous Solutions:
For very dilute, uncontaminated aqueous solutions, neutralization may be an option, but only if permitted by your local regulations and institutional policies.
-
Check Regulations: Confirm with your EHS department if drain disposal of neutralized solutions is permissible.[5][9]
-
Neutralization Protocol:
-
Work in a well-ventilated area or a chemical fume hood.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution.[5][9] Be cautious as this reaction may produce gas.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is neutral (pH 6-8).
-
If approved, flush the neutralized solution down the drain with copious amounts of water.[9]
-
Table 2: Disposal Method Summary
| Waste Type | Recommended Disposal Method |
| Small Spills | Absorb with inert material, collect in a labeled hazardous waste container, and arrange for professional disposal.[7] |
| Bulk/Unused Product | Collect in a labeled hazardous waste container for incineration by a licensed disposal company.[1][5] |
| Dilute Aqueous Solutions (<10%) | Neutralize with a weak base to pH 6-8. If permitted by local regulations, dispose down the drain with plenty of water.[9] |
| Concentrated or Contaminated Acetic Acid Waste | Collect in a labeled hazardous waste container for professional disposal.[9] |
III. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for determining the appropriate disposal route.
Caption: General experimental workflow indicating points of waste generation.
Caption: Decision pathway for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
Personal protective equipment for handling 2-(4H-1,2,4-triazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(4H-1,2,4-triazol-4-yl)acetic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, neoprene, or other suitable material. Check for leaks before use.[3] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | Long-sleeved to prevent skin contact.[4] |
| Eye and Face Protection | Safety goggles or a face shield | Must provide a seal around the eyes to protect from splashes. Standard eyeglasses are not sufficient.[3][5] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[6] |
| Foot Protection | Closed-toe shoes | Leather or canvas shoes are not recommended as they can absorb chemicals.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure and reduce the risk of incidents.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling and Use:
-
Decontamination:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Remove and dispose of gloves properly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in a designated, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1][7].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
References
- 1. fishersci.com [fishersci.com]
- 2. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mytrainingbc.ca [mytrainingbc.ca]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
